8-Nitroquinoline
Description
Historical Perspective on Quinoline (B57606) Derivatives in Academia
The history of quinoline research dates back to the early 19th century. Quinoline was first isolated in 1834 by Friedlieb Ferdinand Runge from coal tar mdpi.comtandfonline.comrsc.org. Its basic heterocyclic core structure was later elucidated, revealing similarities to pyridine (B92270) tandfonline.com. Historically, quinoline derivatives, such as quinine (B1679958) extracted from cinchona bark in 1820, were recognized for their medicinal properties, particularly in the treatment of malaria rsc.orgchemrj.org. This early discovery spurred academic interest in synthesizing and studying quinoline-based compounds. Over time, various synthetic methods for preparing quinoline derivatives were developed, including classical approaches like the Skraup, Doebner-von Miller, Friedländer, Pfitzinger, Conrad-Limpach, and Combes syntheses tandfonline.combrieflands.com. These methods, while sometimes requiring harsh conditions, laid the foundation for the extensive exploration of quinoline chemistry in academic settings brieflands.com. The structural importance of quinoline in natural products, especially alkaloids, further fueled research into its synthesis and functionalization ijpsjournal.commdpi.com.
Significance of the Nitro Group in Quinoline Chemistry for Advanced Research
The introduction of a nitro group (-NO₂) onto the quinoline ring significantly impacts its chemical and electronic properties, opening up new avenues for advanced research. The nitro group is a strongly electron-withdrawing substituent, which can influence the reactivity of the quinoline core and adjacent positions solubilityofthings.com. This electron-withdrawing effect can facilitate certain types of reactions, such as nucleophilic substitution, particularly when other activating groups are present nih.gov.
Current Research Landscape and Emerging Areas for 8-Nitroquinoline
Current research involving this compound and its derivatives spans various disciplines, driven by the compound's versatile reactivity and potential biological activities. This compound serves as a key intermediate in organic synthesis, facilitating the creation of complex organic molecules chemimpex.com. One classical approach to synthesizing this compound derivatives involves the direct nitration of quinoline or substituted quinoline precursors, typically requiring elevated temperatures and extended reaction times to achieve high selectivity for the 8-nitro position nih.gov. Another method involves modifications of the Skraup synthesis orgsyn.org. For instance, 7-methyl-8-nitroquinoline (B1293703) has been selectively synthesized from m-toluidine (B57737) using a two-step strategy involving Skraup methodology followed by nitration brieflands.com. The conversion of this compound to its 1-oxide form is also a common transformation, often achieved using peracid reagents .
Research findings highlight the potential of this compound derivatives in medicinal chemistry. While this compound 1-oxide has been studied for its ability to induce DNA damage, this compound itself and its derivatives are explored for a range of potential therapeutic applications rsc.org. Recent studies have investigated the anticancer potential of nitroquinolines, noting their ability to inhibit cancer cell growth, particularly against cervical cancer cell lines rsc.org. For example, dispiro 8-nitroquinolone analogues have been synthesized and evaluated for their cytotoxic properties against human cervical cancer HeLa cells rsc.org. Research also indicates potential antimicrobial, antiviral, and antileishmanial activities for certain nitroquinoline derivatives ontosight.aiontosight.ainih.gov. A promising antileishmanial hit molecule, a 2-substituted-8-nitroquinoline, has been identified, demonstrating selective activity against Leishmania donovani and Leishmania infantum nih.gov.
Emerging areas of research for this compound include its use in the development of fluorescent probes for biological imaging and its application in material science, such as in polymers to improve thermal stability and mechanical properties chemimpex.com. The compound is also being explored in analytical chemistry for detecting metal ions chemimpex.com. Furthermore, computational studies are being employed to explore the potential of this compound derivatives, such as hydrazides, for anticancer activity through in-silico methods researchgate.net. The ability of the nitro group to undergo reduction to an amino group provides a pathway to synthesize 8-aminoquinoline (B160924) derivatives, which are valuable in the synthesis of other organic products and have shown broad-spectrum anti-infective properties, including potent antimalarial activity google.comacs.org.
The synthesis of this compound and its derivatives continues to be an active area of research, with ongoing efforts to develop more efficient and selective synthetic routes mdpi.comrsc.orgrsc.org. The diverse chemical transformations and potential biological activities associated with the this compound scaffold ensure its continued significance in academic and industrial research.
Selected Research Findings and Synthesis Data:
| Compound | Synthesis Method | Key Conditions | Yield (%) | Reference |
| This compound | Skraup synthesis modification (from o-nitroaniline, glycerol (B35011), sulfuric acid, arsenic acid) | Heating on sand bath, reflux for 3 hours | 55 | prepchem.com |
| This compound derivative | Direct nitration of quinoline or substituted quinoline precursors | Mixed acid, ~70 °C, >16 hours | Up to 94 | nih.gov |
| This compound 1-oxide | Oxidation of this compound | m-Chloroperbenzoic acid, 1,2-dichloroethane, room temperature, 48 hours | ~82 | |
| 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines | Silver-catalyzed radical oxidative decarboxylation | Trimethylacetic acid, ammonium (B1175870) persulfate, silver nitrate (B79036), sulfuric acid, acetonitrile (B52724), 80 °C | Good | |
| 6-Methoxy-8-nitroquinoline (B1580621) | Modified Skraup reaction (from 3-nitro-4-aminoanisole, glycerol, sulfuric acid, arsenic oxide) | Controlled heating and sulfuric acid addition | 65-76 | orgsyn.org |
| 7-Methyl-8-nitroquinoline | Skraup methodology followed by nitration (from m-toluidine) | Two-step process, selective nitration | Excellent | brieflands.com |
| Dispiro 8-nitroquinolone analogues | One-pot three-component 1,3-dipolar cycloaddition | Methanol, reflux, 2-3 hours | Up to 96 | rsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-nitroquinoline | |
|---|---|---|
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InChI |
InChI=1S/C9H6N2O2/c12-11(13)8-5-1-3-7-4-2-6-10-9(7)8/h1-6H | |
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InChI Key |
OQHHSGRZCKGLCY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CC=C2 | |
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Molecular Formula |
C9H6N2O2 | |
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DSSTOX Substance ID |
DTXSID6020985 | |
| Record name | 8-Nitroquinoline | |
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Molecular Weight |
174.16 g/mol | |
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Physical Description |
Solid; [HSDB] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | 8-Nitroquinoline | |
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Solubility |
Slightly soluble in water. Soluble in ethanol, ethyl ether, benzene, chloroform, and dilute acid., Soluble in hot water | |
| Record name | 8-NITROQUINOLINE | |
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Vapor Pressure |
0.000138 [mmHg] | |
| Record name | 8-Nitroquinoline | |
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Color/Form |
Monoclinic prisms from alcohol | |
CAS No. |
607-35-2 | |
| Record name | 8-Nitroquinoline | |
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| Record name | 8-NITROQUINOLINE | |
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Melting Point |
91.5 °C | |
| Record name | 8-NITROQUINOLINE | |
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Synthetic Methodologies and Chemical Transformations of 8 Nitroquinoline
Classical and Modern Synthetic Approaches to 8-Nitroquinoline
Several methodologies exist for the preparation of this compound, ranging from well-established named reactions to more selective modern techniques.
Skraup Synthesis and its Variants for Quinoline (B57606) Core Construction
The Skraup synthesis is a classical method for synthesizing quinolines, involving the condensation of an aniline (B41778) derivative with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. uop.edu.pkiipseries.orgwordpress.comvedantu.com The reaction is typically exothermic and can be vigorous, often requiring the addition of moderating agents like ferrous sulfate (B86663) or boric acid. uop.edu.pkvedantu.com
The mechanism of the Skraup synthesis generally involves the dehydration of glycerol by sulfuric acid to form acrolein. uop.edu.pkiipseries.orgwordpress.comvedantu.com The aniline then undergoes a 1,4-addition with acrolein, followed by acid-catalyzed ring closure to form a dihydroquinoline derivative. uop.edu.pkiipseries.orgvedantu.com Finally, this intermediate is oxidized to the corresponding quinoline. uop.edu.pkiipseries.orgvedantu.com The oxidizing agent, such as nitrobenzene, is itself reduced, often to aniline, which can then re-enter the reaction cycle. uop.edu.pk
For the synthesis of this compound specifically, a modified Skraup synthesis can be employed starting from ortho-nitroaniline, glycerol, sulfuric acid, and an oxidizing agent like arsenic acid. prepchem.com This approach allows for the direct construction of the quinoline ring with the nitro group already present at the desired 8-position. Another variant involves the Skraup synthesis starting from substituted nitroanilines, such as 4-alkoxy-6-methoxy-2-nitroanilines, which react with acrolein in the presence of arsenic(V) oxide and ortho-phosphoric acid to yield substituted 8-nitroquinolines.
A two-step synthesis of 7-methyl-8-nitroquinoline (B1293703) from meta-toluidine utilizes the Skraup synthesis in the first step to produce a mixture of 7- and 5-methylquinoline (B1294701), which is subsequently nitrated. brieflands.comsemanticscholar.org
Direct Nitration Strategies for Quinoline Systems
Direct nitration of quinoline is a common method for introducing nitro groups into the quinoline ring. However, the regioselectivity of this reaction can be a challenge, as nitration typically occurs at multiple positions due to the electronic distribution within the quinoline system. uomustansiriyah.edu.iqstackexchange.com Under typical nitration conditions using fuming nitric acid in the presence of fuming sulfuric acid, a mixture of 5-nitroquinoline (B147367) and this compound is usually obtained. uop.edu.pkuomustansiriyah.edu.iq The substitution primarily occurs on the benzene (B151609) ring of the quinoline moiety, specifically at the C-5 and C-8 positions. uop.edu.pkuomustansiriyah.edu.iqstackexchange.com
Studies indicate that the quinolinium ion is the reacting species under acidic nitration conditions. stackexchange.com While the positive charges in the quinolinium ion are delocalized, including on positions in the annelated phenyl ring (C-5 and C-7), experimental results consistently show nitration at the 5 and 8 positions. stackexchange.com
Optimized conditions for maximizing the yields of both 5-nitroquinoline and this compound from the direct nitration of quinoline involve running the reaction at approximately 95-100°C for 1-2 hours using about 1.5 equivalents of nitric acid. google.com The resulting mixture typically contains 40-60% 5-nitroquinoline and 30-50% this compound, along with other minor byproducts. google.com
Direct nitration of quinoline derivatives can also be employed. For instance, nitration of 5-chloro-2,6-dimethoxy-4-methylquinoline (B66841) using a mixture of nitric acid and sulfuric acid can introduce the nitro group at the 8-position. evitachem.com Achieving high selectivity and yield for the 8-nitro position through direct nitration often requires elevated temperatures and extended reaction times.
Selective Synthesis of Substituted 8-Nitroquinolines
Beyond direct nitration of quinoline itself, selective synthesis of substituted 8-nitroquinolines can be achieved by employing substituted starting materials in cyclization reactions or by regioselective functionalization of pre-formed quinoline systems.
As mentioned earlier, modified Skraup synthesis starting from appropriately substituted ortho-nitroanilines allows for the directed synthesis of 8-nitroquinolines with substituents on the quinoline ring. prepchem.com For example, the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein yields 5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines.
Another approach involves the selective nitration of substituted quinolines or quinoline derivatives under controlled conditions. While direct nitration of quinoline gives a mixture, strategies focusing on substituted systems can sometimes favor the 8-position. For instance, the selective synthesis of 7-methyl-8-nitroquinoline was achieved by nitrating a mixture of 7- and 5-methylquinoline obtained from meta-toluidine via Skraup synthesis, using fuming nitric acid and concentrated sulfuric acid at a low temperature (-5°C). brieflands.com This method yielded 7-methyl-8-nitroquinoline selectively with high yield. brieflands.com
More sophisticated functionalization of 8-nitroquinolines can involve methods like silver-catalyzed radical oxidative decarboxylation, which can introduce tert-butyl groups at the 2-position of substituted 8-nitroquinolines.
Derivatization Strategies of this compound
This compound, with its electron-deficient aromatic system activated by the nitro group, can undergo various chemical transformations, particularly those involving nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic Aromatic Substitution (SNAr) reactions typically occur on aromatic rings activated by electron-withdrawing groups, such as nitro groups, and usually involve the displacement of a leaving group. While the quinoline ring itself can undergo nucleophilic substitution at the C-2 or C-4 positions under certain conditions, the presence of the nitro group in this compound can influence reactivity. uop.edu.pk
In nitroaromatics and heteroaromatics, the nitro group activates the ring towards nucleophilic attack, leading to the formation of Meisenheimer complexes as intermediates. mdpi.com SNAr reactions on nitroquinolines can involve the displacement of a suitable leaving group located ortho or para to the activating nitro group. While the provided text does not detail specific SNAr reactions directly on this compound involving displacement of a leaving group on the quinoline core, the principle of nitro group activation for nucleophilic attack is relevant to its reactivity.
Vicarious Nucleophilic Substitution of Hydrogen (VNS) in Nitroquinolines
Vicarious Nucleophilic Substitution of Hydrogen (VNS) is a type of nucleophilic aromatic substitution where a hydrogen atom, rather than a leaving group, is displaced. This reaction is particularly relevant for electron-deficient aromatic and heteroaromatic systems, including nitroquinolines. mdpi.comresearchgate.netkuleuven.bearkat-usa.org The presence of a readily available aromatic hydrogen located ortho and/or para to the nitro group is a key requirement for VNS. mdpi.com
The mechanism involves nucleophilic addition to a carbon atom of the nitroaromatic ring, typically ortho or para to the nitro group, forming a Meisenheimer-like complex. mdpi.comarkat-usa.org This is followed by the elimination of a leaving group from the nucleophile, along with the adjacent hydrogen, resulting in the substitution of the hydrogen by the nucleophile. kuleuven.be
VNS reactions have been studied in various nitroquinolines, including this compound. researchgate.netkuleuven.bearkat-usa.org These reactions often exhibit high regioselectivity, with substitution primarily occurring at the position ortho to the nitro group. researchgate.netarkat-usa.org For example, the amination of this compound via VNS with 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI) in the presence of a strong base like potassium tert-butoxide in DMSO has been reported to yield products with the amino group mainly in the ortho position relative to the nitro group. researchgate.netarkat-usa.org
Research findings indicate that VNS with chloromethyl phenyl sulfone reacts efficiently with this compound, replacing hydrogen exclusively or mostly ortho to the nitro group. kuleuven.be The regiochemistry of VNS can be significantly influenced by the size of the nucleophile. mdpi.com
The study of VNS in nitroquinolines has demonstrated the possibility of introducing various functional groups by displacing a hydrogen atom, offering a valuable tool for the derivatization of this compound and other nitroquinoline derivatives. researchgate.netkuleuven.be
Here is a summary of some synthetic methods and conditions:
| Method | Starting Materials | Reagents/Conditions | Products | Regioselectivity | Yield |
| Skraup Synthesis (Modified) | ortho-Nitroaniline, Glycerol | H₂SO₄, Arsenic acid, Heat | This compound | Directed by starting material | ~55% prepchem.com |
| Skraup Synthesis (Modified) | 4-alkoxy-6-methoxy-2-nitroanilines, Acrolein | As₂O₅, H₃PO₄, 100 °C | 5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines | Good | Moderate to Good |
| Direct Nitration of Quinoline | Quinoline | Fuming HNO₃, Fuming H₂SO₄ | Mixture of 5-nitroquinoline and this compound | Mixture (5-nitro > 8-nitro) | - |
| Direct Nitration of Quinoline (Optimized) | Quinoline | HNO₃ (1.5 equiv), HNO₃/H₂SO₄, 95-100 °C, 1-2 hours | Mixture of 5-nitroquinoline (~40-60%) and this compound (~30-50%) | Mixture | - google.com |
| Selective Nitration (Substituted Quinoline) | Mixture of 7- and 5-methylquinoline (from m-toluidine) | Fuming HNO₃, Conc. H₂SO₄, -5 °C, 40 min stirring | 7-Methyl-8-nitroquinoline | Selective | Excellent (~99% from 7-methylquinoline) brieflands.com |
| VNS Amination | This compound | 1,1,1-Trimethylhydrazinium iodide, t-BuOK, DMSO | Aminated products (ortho to nitro) | High (ortho preferred) | 61-95% (for various nitroquinolines) arkat-usa.org |
| VNS with Sulfone | This compound | Chloromethyl phenyl sulfone, Base | Substituted products (ortho to nitro) | Exclusive or mostly ortho | - kuleuven.be |
Interactive Table: Selected Synthetic Methods for this compound and Derivatives
| Method | Starting Materials | Reagents/Conditions | Products | Regioselectivity | Yield Range (%) |
| Skraup Synthesis (Modified) | ortho-Nitroaniline, Glycerol | H₂SO₄, Arsenic acid, Heat | This compound | Directed by starting material | ~55 |
| Skraup Synthesis (Modified) | 4-alkoxy-6-methoxy-2-nitroanilines, Acrolein | As₂O₅, H₃PO₄, 100 °C | 5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines | Good | Moderate to Good |
| Direct Nitration of Quinoline (Optimized) | Quinoline | HNO₃ (1.5 equiv), HNO₃/H₂SO₄, 95-100 °C, 1-2 hours | Mixture of 5-nitroquinoline and this compound | Mixture | - |
| Selective Nitration (Substituted Quinoline) | Mixture of 7- and 5-methylquinoline (from m-toluidine) | Fuming HNO₃, Conc. H₂SO₄, -5 °C, 40 min stirring | 7-Methyl-8-nitroquinoline | Selective | ~99 |
| VNS Amination | This compound | 1,1,1-Trimethylhydrazinium iodide, t-BuOK, DMSO | Aminated products (ortho to nitro) | High (ortho preferred) | 61-95 |
| VNS with Sulfone | This compound | Chloromethyl phenyl sulfone, Base | Substituted products (ortho to nitro) | Exclusive or mostly ortho | - |
Palladium-Catalyzed Coupling Reactions for Heteroaryl Substitution
Palladium-catalyzed coupling reactions are powerful tools for forming carbon-carbon bonds, and they have been applied to this compound for the introduction of heteroaryl substituents, particularly at the 8-position. One approach involves the palladium-catalyzed coupling of organoboron reagents with bromoquinolines, including 8-bromo-5-nitroquinoline (B144396). nih.govrsc.org This method allows for the introduction of various five-membered heteroarenes, such as furanyl, thiophenyl, and pyrrolyl groups, and their benzannulated variants, at the 8-position of the quinoline core. rsc.orgmdpi.com
A notable strategy is the one-pot sequential Suzuki-Miyaura coupling followed by directed C-H functionalization. This method starts with 8-bromo-5-nitroquinoline and an electron-rich five-membered heterocycle (or its benzannulated derivative) in a Suzuki-Miyaura coupling. rsc.orgmdpi.com The resulting 8-heteroaryl quinoline can then undergo direct C-H functionalization with aryl bromides in the same flask, leading to polyconjugated molecular architectures. rsc.orgmdpi.com Optimized conditions for this sequence have been reported using Pd(OAc)₂ and SPhos as a ligand, achieving high yields with furan, thiophene, and 1-methyl-1H-pyrrole derivatives. mdpi.com
While palladium catalysis is effective, the reactivity of 8-bromo-5-nitroquinoline can be lower compared to 2- or 3-bromo analogues in some coupling reactions. rsc.org For instance, coupling 8-bromo-5-nitroquinoline with benzo[b]furan or benzo[b]thiophene under certain optimized conditions for other substrates resulted in complex reaction mixtures. rsc.org
Multicomponent Reactions for Complex Analogue Synthesis
Multicomponent reactions (MCRs) are convergent synthetic strategies that combine three or more starting materials in a single pot, offering efficiency and the rapid generation of molecular diversity. rsc.orgnih.gov While general MCRs have been extensively used for the synthesis of quinoline derivatives, specific applications involving this compound for complex analogue synthesis, particularly through 1,3-dipolar cycloadditions, have been explored. rsc.orgresearchgate.net
1,3-Dipolar cycloaddition reactions involve the reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. wikipedia.org This reaction type has been applied in the synthesis of spirocyclic compounds incorporating the 8-nitroquinolone core, often through multicomponent approaches. researchgate.netresearchgate.netacs.orgdntb.gov.ua For example, the synthesis of dispiro 8-nitroquinolone analogues has been reported using multicomponent one-pot 1,3-dipolar cycloaddition reactions. researchgate.netresearchgate.netacs.org These reactions often involve the in situ generation of azomethine ylides from precursors like isatins and amino acids, which then react with suitable dipolarophiles to form the spirocyclic systems. acs.orgdntb.gov.uamdpi.com This methodology allows for the construction of complex structures with high step and atom economy, as well as good diastereoselectivity. dntb.gov.ua
Functionalization at Specific Quinoline Ring Positions
Beyond the 8-position, functionalization of this compound at other positions of the quinoline ring is crucial for generating diverse derivatives.
The C-2 position of the quinoline ring in this compound derivatives can be functionalized through various methods. One approach involves radical oxidative decarboxylation, catalyzed by silver. This method allows for the direct alkylation of the quinoline ring at the 2-position. For instance, using trimethylacetic acid in the presence of ammonium (B1175870) persulfate, silver nitrate (B79036), and sulfuric acid in acetonitrile (B52724) at 80 °C can introduce a tert-butyl group at the C-2 position of 5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines.
Furthermore, 8-aryl-substituted quinoline N-oxides, which can be derived from quinolines, can undergo regioselective conversion to 2-chloroquinolines using thionyl chloride. acs.org Copper-catalyzed deoxygenative C-2 arylation and alkylation of quinoline N-oxides with Grignard reagents in the presence of magnesium chloride have also been reported. acs.org
Functionalization at the C-3 position of this compound has been demonstrated through regioselective C-H iodination. Both this compound and 6-methoxy-8-nitroquinoline (B1580621) have been selectively iodinated at the C-3 position in high yields. rsc.org This metal-free C-H functionalization is mediated by tert-butyl hydroperoxide (TBHP), which facilitates the dual activation of molecular iodine and the heterocyclic substrate, generating electrophilic iodine species and free radicals that drive the iodination. rsc.org
C-5 Position Derivatization
Derivatization at the C-5 position of the quinoline ring is a relevant area of study for this compound and related compounds. Modern synthetic approaches utilize substituted nitroaniline precursors to introduce functional groups at the quinoline 5-position. For instance, the reaction of 4-alkoxy-6-methoxy-2-nitroanilines with acrolein in the presence of arsenic(V) oxide and o-phosphoric acid at 100°C can yield 5-substituted this compound derivatives, such as 5-methoxy-6-methoxy-8-nitroquinoline. This method has been reported to achieve yields of 45–55% after chromatographic purification.
Photocatalytic regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position has been achieved through a debrominative coupling reaction with difluoromethyl bromides. This method has been applied to a variety of 8-aminoquinoline (B160924) amides, providing 5-difluoromethylated quinoline derivatives in moderate yields. researchgate.net Copper catalysis combined with a silver additive has also been shown to facilitate C5-difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate. researchgate.net
Regio- and chemoselective remote C(5)–H nitration of 8-aminoquinoline amides has been developed using Fe(NO₃)₃·9H₂O, which acts as both a chelating promoter and the nitro source. acs.org
C-6 Position Derivatization
Functionalization at the C-6 position of the quinoline ring is another important aspect of this compound chemistry. While direct derivatization of this compound specifically at the C-6 position is less commonly reported compared to other positions, studies on related nitroquinolines provide insights into potential strategies.
For example, the synthesis of 6-fluoro-8-nitroquinoline (B1295531) has been reported. fordham.edu This compound can be synthesized and subsequently reduced to 8-amino-6-fluoroquinoline, which can then be subjected to further transformations. fordham.edu
In another approach involving bromoquinolines, nitration followed by nucleophilic aromatic substitution (SNAr) has been used to introduce cyclic amines at the C-6 position of quinolines containing a nitro group at the C-5 position. This method has been applied to synthesize 6-substituted morpholine (B109124) and piperazine (B1678402) quinolines with nitro substituents at C-5. semanticscholar.org
Selective nitration of 7-alkylquinolines has been shown to yield the corresponding this compound as the main product, suggesting that the position of existing substituents influences the regioselectivity of nitration. brieflands.com
Mechanistic Investigations of this compound Reactions
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and developing new synthetic methodologies.
Electron Transfer Mechanisms in Nitroquinoline Transformations
Electron transfer mechanisms play a significant role in the reactivity of nitroaromatic compounds, including this compound. The nitro group can undergo redox reactions, potentially leading to the generation of reactive oxygen species. ontosight.ai
In some transformations, single electron transfer (SET) pathways have been implicated. For instance, a cobalt-catalyzed remote C-H functionalization of 8-aminoquinolines, exemplified by a nitration protocol, has been reported to operate through a SET mechanism. researchgate.net This reaction utilizes cobalt nitrate hexahydrate as the catalyst and tert-butyl nitrite (B80452) as the nitro source. researchgate.net Control experiments in related amination reactions of nitroquinoline derivatives have also suggested a radical pathway, consistent with electron transfer processes. nih.gov
Studies on the reduction of nitroaromatic compounds by flavoenzymes highlight the involvement of one- and two-electron reduction mechanisms. The electron self-exchange rate constants for nitroaromatics are relatively high, supporting the feasibility of electron transfer processes. nih.gov
Influence of Substituent Effects on Reaction Pathways
The presence and position of substituents on the quinoline ring significantly influence the reactivity and reaction pathways of this compound derivatives. Electron-withdrawing groups, such as the nitro group at the 8-position, can activate the aromatic ring towards nucleophilic attack. nih.gov
Substituent effects have been studied in the context of photoremovable protecting groups based on the quinoline chromophore. Swapping substituents like bromine for a nitro group or other functionalities can alter the photochemical and photophysical properties. acs.org For example, an 8-nitro group on a quinoline-based photolabile caging group for carboxylic acid was found to render the compound photochemically insensitive. researchgate.net
In the context of pseudobase formation from quinolinium cations, substituent effects on equilibrium constants have been investigated. An 8-methoxy substituent was observed to increase the susceptibility to pseudobase formation, in contrast to methoxy (B1213986) substituents at other positions. cdnsciencepub.com The nature of N-alkyl substituents also influences pseudobase formation, with bulkier groups potentially shielding the α-carbon from hydroxide (B78521) attack. cdnsciencepub.com
The electron-withdrawing nature of the nitro group in nitroquinolines enhances their dienophilic character in polar Diels-Alder reactions. sciforum.net
Catalytic Role of this compound in Organic Reactions
While primarily known as a reactant or synthetic intermediate, this compound has also been reported to act as a catalyst in certain organic reactions. guidechem.com Its specific catalytic applications are an area of ongoing research.
Studies on metal-catalyzed reactions involving quinoline derivatives, including those with nitro substituents, demonstrate the broader context of catalysis in functionalizing the quinoline scaffold. Palladium, nickel, rhodium, copper, and silver catalysts have been employed in arylation reactions of quinolines. rsc.org For instance, palladium-catalyzed coupling reactions have been used in the synthesis of 8-heteroaryl nitroxoline (B368727) analogues. rsc.org Copper catalysts, often with directing groups like 8-aminoquinoline, have been utilized in electrochemical C-H functionalization reactions. chinesechemsoc.org
The catalytic role of this compound itself, distinct from its use as a substrate or directing group precursor, is less extensively documented in the provided search results, but its mention as a catalyst indicates potential applications in this domain. guidechem.com
Advanced Spectroscopic and Structural Characterization of 8 Nitroquinoline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, particularly 1H and 13C. It provides detailed information about the chemical environment of different atoms and their connectivity.
Proton NMR (1H NMR) Applications
Proton NMR (1H NMR) spectroscopy is routinely used to characterize 8-nitroquinoline and its derivatives. The 1H NMR spectrum provides signals corresponding to each unique hydrogen atom in the molecule, with chemical shifts (δ) and coupling patterns that reveal their positions and neighboring protons nih.govbrieflands.com.
For instance, studies on 7-methyl-8-nitroquinoline (B1293703) have utilized 1H NMR to confirm the identity and purity of the synthesized product. The absence of a significant benzylic coupling proton in the 1H NMR spectrum was a key indicator for the selective formation of the 8-nitro isomer brieflands.com. Another study on aminoquinolines, derived from nitroquinolines, showed distinctive H-1 signals for the NH2 group protons, with chemical shifts around 4.9 ppm for a C8-NH2 group and 4.1 ppm for a C5-NH2 group nih.gov. Analysis of 1H NMR data for 8-substituted quinolines can reveal substituent-induced shifts .
Specific 1H NMR data for derivatives like 5-butoxy-2-tert-butyl-6-methoxy-8-nitroquinoline have been reported, showing characteristic doublet signals with specific coupling constants (e.g., δ 8.43 ppm, J = 9.03 Hz) acs.org. Similarly, 1H NMR data for various 8-heteroaryl substituted quinolines, some of which are related to the nitroxoline (B368727) (8-hydroxy-5-nitroquinoline) core, show distinct chemical shifts and coupling patterns for the quinoline (B57606) ring protons and the protons on the heteroaryl substituents rsc.org.
Examples of 1H NMR chemical shifts for this compound derivatives from literature:
| Compound | Solvent | Chemical Shifts (δ, ppm) - Selected Peaks | Coupling Constants (J, Hz) - Selected | Reference |
| 5-butoxy-2-tert-butyl-6-methoxy-8-nitroquinoline | CDCl3 | 8.43 (d) | 9.03 | acs.org |
| 8-(thiophen-2-yl)quinoline | CDCl3 | 9.00 (dd), 8.24 (dd), 8.16 (dd) | 4.0, 2.0; 7.5, 1.5; 8.5, 2.0 | rsc.org |
| 8-(furan-2-yl)-5-nitroquinoline | CDCl3 | 9.07 (dd), 8.21 (dd), 8.17 (dd) | 4.2, 1.8; 8.2, 1.9; 7.3, 1.4 | rsc.org |
Carbon-13 NMR (13C NMR) Applications
Carbon-13 NMR (13C NMR) spectroscopy provides information on the carbon skeleton of this compound and its derivatives. The chemical shifts in 13C NMR are particularly sensitive to the electronic environment of the carbon atoms, making this technique valuable for confirming the presence of different functional groups and the substitution pattern on the quinoline ring nih.govbrieflands.com.
Studies have shown that 13C NMR is used to characterize nitroquinoline derivatives nih.gov. Analysis of 13C NMR spectra for aminoquinolines, obtained by reduction of nitroquinolines, revealed significantly increased shielding effects (upfield shifts, smaller δ values) compared to the parent nitroquinolines in CDCl3 solvent nih.gov. This indicates a change in electron density distribution upon reduction of the nitro group to an amino group nih.gov.
Detailed 13C NMR data for various 8-heteroaryl substituted quinolines have been reported, providing specific chemical shifts for the carbon atoms of both the quinoline core and the attached heteroaryl rings rsc.org. These shifts are crucial for confirming the structure of these derivatives rsc.org.
Examples of 13C NMR chemical shifts for this compound derivatives from literature:
| Compound | Solvent | Chemical Shifts (δ, ppm) - Selected Peaks | Reference |
| 8-(thiophen-2-yl)quinoline | CDCl3 | 151.3, 149.9, 144.3, 141.9, 136.4 | rsc.org |
| 8-(furan-2-yl)-5-nitroquinoline | CDCl3 | 149.7, 145.1, 141.6, 140.4, 139.7 | rsc.org |
Advanced NMR Techniques for Structural Elucidation
Techniques such as correlation NMR spectra, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are valuable for assigning carbon atoms by establishing correlations between carbons and their directly attached or coupled protons ipb.ptmdpi.com. However, in certain cases, like substituted 5,8-quinolinediones, standard correlation NMR might not be sufficient to assign carbon atoms at specific positions (e.g., C-6 and C-7) mdpi.com.
Advanced 2D NMR techniques are particularly useful when dealing with the increasing complexity of synthetic derivatives, where overlapping signals in 1D spectra can hinder complete assignment ipb.pt. These techniques help to resolve ambiguities and provide through-bond (COSY, HSQC, HMBC) and through-space (NOESY) connectivity information, which is essential for confirming the full structure and relative stereochemistry of this compound derivatives ipb.ptdiva-portal.org. The nuclear Overhauser effect (NOE), observable through techniques like NOESY, can reveal spatial proximity between atoms, aiding in the determination of molecular conformation and the relative orientation of substituents diva-portal.org.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides complementary information to NMR by probing the vibrational modes of a molecule. These vibrations are characteristic of specific functional groups and molecular skeletal modes, offering insights into bonding, structure, and intermolecular interactions.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is widely used for the characterization of this compound and its derivatives. FT-IR spectra show absorption bands at specific frequencies corresponding to the vibrational modes of the molecule nih.govbrieflands.comresearchgate.netresearchgate.netresearchgate.netnist.gov.
Studies on this compound have identified characteristic absorption bands in the FT-IR spectrum. For instance, the C=N stretching band of the quinoline ring is typically observed around 1624 cm-1 in the powder spectrum of this compound researchgate.netresearchgate.net. C=C stretching bands are thought to appear around 1564 cm-1 and 1593 cm-1 researchgate.netresearchgate.net. Aromatic C-H stretching vibrations are generally observed between 3100 and 2900 cm-1 researchgate.net. C-H in-plane bending vibrations are typically found in the region of 1300-850 cm-1, while C-H out-of-plane bending modes appear between 950 and 600 cm-1 researchgate.net.
FT-IR spectroscopy has also been applied to characterize nitroquinoline derivatives, such as 7-methyl-8-nitroquinoline brieflands.com. The technique is useful for identifying the presence of functional groups like the nitro group (-NO2), which exhibits characteristic stretching vibrations.
Comparison of experimental FT-IR spectra with theoretically calculated spectra (e.g., using DFT methods) is a common practice to aid in the assignment of observed vibrational bands and to gain a deeper understanding of the molecular vibrations mdpi.comresearchgate.netresearchgate.netuns.ac.rs.
Examples of characteristic FT-IR bands for this compound from literature:
| Functional Group/Vibration | Approximate Frequency Range (cm-1) | Reference |
| C=N stretching (quinoline) | ~1624 | researchgate.netresearchgate.net |
| C=C stretching (quinoline) | ~1564, ~1593 | researchgate.netresearchgate.net |
| Aromatic C-H stretching | 3100-2900 | researchgate.net |
| C-H in-plane bending | 1300-850 | researchgate.net |
| C-H out-of-plane bending | 950-600 | researchgate.net |
Note: These are approximate ranges and specific frequencies can vary depending on the state (solid/solution) and substituents.
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is another vibrational spectroscopic technique used to study this compound and its derivatives. FT-Raman provides complementary information to FT-IR, as different molecular vibrations have varying activity in IR and Raman spectroscopy researchgate.netresearchgate.netresearchgate.netresearchgate.netuns.ac.rs.
FT-Raman spectra of this compound have been recorded and analyzed to understand its vibrational modes researchgate.netresearchgate.netresearchgate.net. Similar to FT-IR, FT-Raman spectra show peaks corresponding to molecular vibrations, and these can be assigned with the help of computational methods researchgate.netresearchgate.netuns.ac.rs. Studies have performed complete vibrational assignments and analysis of the fundamental modes of this compound using observed FT-Raman data researchgate.net. The resonance Raman spectrum in solution can match the solid-state FT-Raman spectrum, although slight differences in bandwidth and intensity may occur due to solvation effects and the enhancement of vibrations coupled with electronic transitions in resonance Raman rsc.org.
Combining FT-IR and FT-Raman data provides a more complete picture of the vibrational spectrum of this compound and its derivatives, aiding in detailed structural characterization and the understanding of molecular dynamics researchgate.netresearchgate.netuns.ac.rs.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation of a compound. Various MS techniques are employed in the characterization of this compound and its derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. HRMS is a valuable tool for confirming the identity and purity of synthesized this compound derivatives. Studies on nitroquinoline derivatives have utilized HRMS, often coupled with electrospray ionization (ESI-TOF), to obtain precise mass data, confirming calculated mass values for synthesized compounds nih.govrsc.orgacs.org. For instance, HRMS (ESI-TOF) analysis was used to confirm the calculated mass for 2-tert-Butyl-6-methoxy-4-methyl-5-octyloxy-8-nitroquinoline acs.org. Another study reported HRMS (ESI-TOF) data for 3-Iodo-8-nitroquinoline, showing a found m/z of 330.9571 compared to the calculated value of 330.9580 for [M+H]⁺ rsc.org. Similarly, 5,6-Dimethoxy-8-nitroquinoline showed a found m/z of 234.0639 compared to the calculated 234.0641 for [M+H]⁺ via HRMS (ESI-TOF) rsc.org.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is useful for analyzing volatile or semi-volatile this compound compounds and mixtures. GC-MS has been employed in the characterization of nitroquinoline derivatives, including the identification of reaction products nih.govnih.govsemanticscholar.org. For example, GC-MS analysis was used to characterize 7-methyl-8-nitroquinoline, confirming the formation of the neat product semanticscholar.orgbrieflands.com. In one study, GC-MS identified a product with a retention time of 27.3 min and an EI mass spectrum showing an M⁺ at 508 (100%), consistent with a compound structurally similar to 9,9'-(this compound-4,7-diyl)bis(9H-carbazole) nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) couples liquid chromatography for separation with mass spectrometry for detection, making it suitable for analyzing a wide range of this compound compounds, including those that are less volatile or thermally labile. LC-MS is utilized for compound identification, purity assessment, and the analysis of complex mixtures containing this compound derivatives researchgate.net. HPLC-ESI-MS has been used for the identification of this compound, where the retention time of the main peak in the sample chromatogram matched that of a reference standard chemicalbook.in. LC-MS/MS techniques have also been developed for the determination of nitrosamines in water, which, while not directly focused on this compound, demonstrates the applicability of LC-MS techniques for nitrogen-containing aromatic compounds lcms.cznih.gov.
X-ray Diffraction Analysis
X-ray diffraction is a fundamental technique for determining the precise three-dimensional structure of crystalline solids. This provides crucial information about bond lengths, bond angles, and molecular conformation.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single Crystal X-ray Diffraction (SC-XRD) is a definitive method for determining the solid-state molecular structure of this compound and its derivatives. This technique provides detailed atomic coordinates, allowing for the visualization of the molecule's geometry, including the planarity of the ring systems and the orientation of substituents. SC-XRD has been used to determine the structures of various nitroquinoline derivatives nih.govnih.govgrafiati.comnih.govresearchgate.net. For this compound itself, single crystal X-ray diffraction analysis has shown the molecule to be nearly planar, with a dihedral angle of 3.0° between the pyridine (B92270) and benzene (B151609) rings researchgate.net. The C-C and C-N bond lengths observed in the crystal structure are consistent with aromaticity . Crystallographic data for this compound indicates a monoclinic crystal system with space group P2₁/c . SC-XRD has also been applied to characterize the structures of dispiro 8-nitroquinolone analogues, confirming their regio- and stereochemistry nih.gov. The technique is essential for understanding the molecular packing and intermolecular interactions, such as hydrogen bonds, in the crystal lattice researchgate.netscirp.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule that occur upon absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique provides information about the conjugated systems and the presence of chromophores within this compound and its derivatives. UV-Vis spectroscopy has been utilized in the characterization of nitroquinoline compounds nih.govnih.govgrafiati.com. The UV-Vis absorption spectra of these molecules reveal characteristic electronic transitions, typically involving π to π* and n to π* transitions researchgate.netvulcanchem.comlibretexts.orguzh.ch. These transitions are associated with the conjugated system of the quinoline ring and the presence of the nitro group. Studies have investigated the effect of factors such as pH and solvent on the UV-Vis spectra of nitroquinoline derivatives, observing phenomena like bathochromic shifts (red shifts) which can be attributed to factors like hydrogen bonding nih.gov. UV-Vis titration is also employed in binding studies, for example, to investigate the interaction between 8-amidoquinoline derivatives and metal ions like Zn²⁺ nih.gov.
Data Table: Spectroscopic and Structural Data for this compound
| Technique | Analyte | Key Findings | Reference |
| HRMS (ESI-TOF) | 3-Iodo-8-nitroquinoline | m/z calculated: 330.9580 ([M+H]⁺), Found: 330.9571 | rsc.org |
| HRMS (ESI-TOF) | 5,6-Dimethoxy-8-nitroquinoline | m/z calculated: 234.0641 ([M+H]⁺), Found: 234.0639 | rsc.org |
| GC-MS | 7-methyl-8-nitroquinoline | Confirmed formation of neat product | semanticscholar.orgbrieflands.com |
| GC-MS | Nitroquinoline derivative | Identified product with M⁺ = 508 (EI) | nih.gov |
| HPLC-ESI-MS | This compound | Retention time matches standard | chemicalbook.in |
| Single Crystal X-ray Diffraction | This compound | Monoclinic system, P2₁/c space group, ~3.0° dihedral angle between rings | researchgate.net |
| UV-Vis Spectroscopy | Nitroquinoline derivatives | Reveals π to π* and n to π* electronic transitions | researchgate.netvulcanchem.com |
Detailed Research Findings:
Research utilizing these techniques has provided significant insights into the properties of this compound and its derivatives. For instance, SC-XRD analysis of this compound confirmed its near-planar structure, which is fundamental to understanding its reactivity and interactions researchgate.net. The application of GC-MS and LC-MS has been vital in the synthesis and characterization of new nitroquinoline derivatives, allowing for the identification and confirmation of reaction products, even in complex mixtures nih.govsemanticscholar.orgbrieflands.com. UV-Vis spectroscopy has helped in understanding the electronic properties and transitions within these molecules, which is relevant to their potential applications in areas like sensing or as chromophores researchgate.netvulcanchem.comnih.gov. The combined use of these advanced techniques provides a comprehensive understanding of the structural and spectroscopic characteristics of this compound compounds.
Computational Chemistry and Theoretical Investigations of 8 Nitroquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in theoretically investigating molecular properties. For 8-nitroquinoline, Density Functional Theory (DFT) is a widely used approach.
Density Functional Theory (DFT) Methodologies
DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules. Studies on nitroquinolines, including this compound, frequently utilize DFT to optimize molecular geometries and calculate various properties. For instance, DFT calculations using the B3LYP functional with basis sets such as 6-31G(), 6-311++G( ), and cc-pVDZ have been applied to study the structural characteristics of 8-hydroxy-5-nitroquinoline, a related compound nih.gov, researchgate.net. Another study on 6-chloroquinoline, also a quinoline (B57606) derivative, employed the B3LYP functional with the 6-311++G(d,p) basis set for geometry optimization and electronic structure calculations dergipark.org.tr, dergipark.org.tr. The Dmol3 package combined with the 6-311G (d, p) basis sets based on DFT has also been used in quantum chemical calculations for this compound to investigate its adsorption mode and corrosion protection mechanism efcweb.org. DFT calculations have also been used to study the regioselectivity of reactions involving nitroquinolines, such as vicarious nucleophilic amination, by calculating transition state energies and heats of formation of intermediates arkat-usa.org.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the electronic excited states of molecules and predict their UV-Vis spectra. For 8-hydroxy-5-nitroquinoline, the electronic properties, including HOMO and LUMO energies and the UV-Visible spectrum, were investigated using the TD-DFT approach nih.gov, researchgate.net. TD-DFT modeling has also been used to obtain frontier molecular orbital properties and electronic absorption spectral properties for other quinoline derivatives dergipark.org.tr, dergipark.org.tr.
Electronic Structure Analysis
Analysis of the electronic structure provides crucial insights into a molecule's reactivity and properties. Several theoretical tools are employed for this purpose.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Gap Analysis
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the most important orbitals in determining a molecule's chemical reactivity wikipedia.org, ossila.com, libretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity ossila.com, imperial.ac.uk. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability researchgate.net, ossila.com. Studies on nitroquinolines and related compounds have utilized FMO analysis to understand electronic transitions and charge transfer within the molecule nih.gov, researchgate.net, dntb.gov.ua, researchgate.net. For 8-hydroxy-5-nitroquinoline, HOMO and LUMO energies were measured using the TD-DFT approach nih.gov, researchgate.net. The HOMO-LUMO energy gap has been analyzed for different orbital levels and in various solvents for 2-methyl-8-nitroquinoline (B1328908) researchgate.net. The chemical stability and charge transport inside molecules are often validated by computed HOMO-LUMO band gap energies dntb.gov.ua.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a method used to understand the bonding and antibonding interactions, charge transfer, and delocalization effects within a molecule uni-muenchen.de, faccts.de. It transforms the molecular wave function into localized orbitals corresponding to Lewis structure elements like bonds and lone pairs uni-muenchen.de. NBO analysis helps in evaluating the stability of the molecule arising from hyperconjugative interactions and charge delocalization icm.edu.pl. By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, the stabilization energy associated with delocalization can be estimated using second-order perturbation theory uni-muenchen.de, wisc.edu. NBO analysis has been applied to study the electronic structure and stability of quinoline derivatives researchgate.net, dntb.gov.ua, researchgate.net, icm.edu.pl.
Reactivity Descriptors and Global/Local Reactivity Analysis
Local reactivity is often analyzed using descriptors like the molecular electrostatic potential (MEP) and Fukui functions researchgate.nettandfonline.comscielo.org.mxpsu.edusapub.org. The MEP surface illustrates the charge distribution and helps identify potential sites for electrophilic and nucleophilic attack; regions of negative potential are typically susceptible to electrophilic attack, while regions of positive potential can be attacked by nucleophiles sapub.org. Fukui functions, on the other hand, indicate the sensitivity of the electron density at each atomic site upon gaining or losing an electron, thus highlighting the most reactive atoms for different types of reactions (nucleophilic, electrophilic, or radical) scielo.org.mxpsu.edusapub.org.
Studies on this compound have employed these descriptors to understand its behavior, for example, in corrosion inhibition, where DFT calculations have helped confirm the formation of a protective film and the interaction between the inhibitor molecule and the metal surface deakin.edu.aucapes.gov.brefcweb.org.
Table 1: Illustrative Global Reactivity Descriptors (Conceptual Data)
| Descriptor | Definition | Significance |
| Ionization Energy | Energy required to remove an electron | Electron-donating ability |
| Electron Affinity | Energy released upon gaining an electron | Electron-accepting ability |
| Hardness () | Resistance to deformation or charge transfer | Stability (Higher value indicates more stable) |
| Electronegativity () | Tendency of an atom to attract electrons | Electron-attracting ability |
| Electrophilicity Index () | Measure of the propensity of a molecule to accept electrons | Electrophilic power |
| HOMO-LUMO Gap () | Energy difference between the Highest Occupied and Lowest Unoccupied orbitals | Kinetic stability and chemical reactivity |
Table 2: Illustrative Local Reactivity Descriptors (Conceptual Data)
| Descriptor | Definition | Significance |
| Molecular Electrostatic Potential (MEP) | Electrostatic potential energy created by the charge distribution of a molecule | Identification of electrophilic and nucleophilic attack sites |
| Fukui Function () | Change in electron density at a specific atom upon adding or removing an electron | Indicates the most reactive atomic sites for different reaction types |
| Local Softness () | Product of the global softness and the Fukui function | Similar to Fukui function, but weighted by the molecule's overall softness |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules over time according to classical mechanics, MD simulations can provide insights into dynamic processes, conformational changes, and interactions in various environments, including solutions or interfaces.
While DFT provides a static picture of molecular properties at optimized geometries, MD simulations offer a dynamic perspective, which is particularly useful for understanding phenomena like adsorption, diffusion, and molecular interactions in complex systems. Studies involving quinoline derivatives, including 8-hydroxy-5-nitroquinoline, have utilized MD simulations in conjunction with DFT calculations to investigate their reactive properties and interaction mechanisms, such as their behavior as corrosion inhibitors dntb.gov.uauns.ac.rsnajah.edu. These simulations can help visualize how the molecules behave in a given environment and how they interact with other molecules or surfaces over time.
Intermolecular Interactions and Topological Studies
Intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, play a significant role in determining the physical properties, crystal packing, and biological activity of molecules. Topological studies based on the electron density, such as Noncovalent Interaction (NCI) analysis, Reduced Density Gradient (RDG), and Electron Localization Function (ELF), are powerful tools for visualizing and characterizing these interactions.
Noncovalent Interaction (NCI) Analysis
Noncovalent Interaction (NCI) analysis is a visualization method based on the electron density and its derivatives that allows for the identification and visualization of noncovalent interactions in three-dimensional space nih.govwikipedia.org. NCI analysis uses isosurfaces of the reduced density gradient colored according to the sign of the second eigenvalue of the electron density Hessian (λ₂) multiplied by the electron density (sign(λ₂)ρ). This coloring scheme helps distinguish between different types of interactions: attractive interactions (like hydrogen bonds) are typically shown in blue, repulsive interactions (like steric clashes) in red, and weak van der Waals interactions in green wikipedia.org. NCI analysis has been applied to quinoline derivatives to study intermolecular interactions, providing visual evidence of hydrogen bonding and other weak forces dntb.gov.uaeurjchem.comuns.ac.rs.
Reduced Density Gradient (RDG)
The Reduced Density Gradient (RDG) is a scalar field derived from the electron density. Regions where the RDG is low and the electron density is also low are indicative of noncovalent interactions wikipedia.org. Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) allows for the characterization of these interactions. Spikes in the plot at negative sign(λ₂)ρ values correspond to attractive interactions, spikes at positive values indicate repulsive interactions, and spikes near zero indicate weak van der Waals interactions wikipedia.org. RDG analysis is often used in conjunction with NCI analysis to provide a more detailed understanding of the nature and location of noncovalent interactions within a molecular system or between interacting molecules dntb.gov.uaeurjchem.comuns.ac.rschemrxiv.orgnih.gov.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood space of a reference electron with the same spin. It provides a qualitative measure of electron localization and helps in visualizing chemical bonds, lone pairs, and atomic shells nih.govwikipedia.org. Higher ELF values indicate greater electron localization, typically found in covalent bonds and lone pairs, while lower values suggest delocalized electron clouds researchgate.netnih.gov. Topological analysis of the ELF can reveal the basin structure, which corresponds to chemically intuitive regions of electron localization. ELF analysis has been applied to quinoline derivatives to understand the distribution of electrons and the nature of bonding within the molecule dntb.gov.uaeurjchem.comuns.ac.rs. For instance, high ELF values around oxygen atoms can indicate highly localized electrons researchgate.net.
Table 3: Topological Analysis Methods for Intermolecular Interactions
| Method | Basis | Information Provided |
| Noncovalent Interaction (NCI) Analysis | Electron density and its derivatives | Visualization and characterization of noncovalent interactions (attractive, repulsive, van der Waals) |
| Reduced Density Gradient (RDG) | Electron density and its gradient | Identification and characterization of noncovalent interaction regions |
| Electron Localization Function (ELF) | Probability of finding same-spin electrons | Visualization of electron localization, chemical bonds, lone pairs, and atomic shells |
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is a descriptor used in computational chemistry to visualize and analyze chemical bonding based on the kinetic-energy density. cdnsciencepub.com It helps in identifying regions of localized and delocalized electrons within a molecule, providing insights into the nature of chemical bonds and atomic shell structure. researchgate.netnih.gov Studies on quinoline derivatives, including those structurally related to this compound, have utilized LOL analysis as part of their topological investigations to understand intermolecular interactions and electron distribution. dntb.gov.uaeurjchem.com For instance, topological studies, including LOL, have been employed to investigate compound intermolecular interactions in the characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline. dntb.gov.uaeurjchem.com This analysis, alongside other methods like Electron Localization Function (ELF) and Reduced Density Gradient (RDG), helps to reveal information about chemical interactions and the atomic shell structure on a molecule's surface. researchgate.netdntb.gov.uaeurjchem.com Higher LOL values typically indicate greater electron localization, often associated with covalent bonds, while lower values suggest a more delocalized electron cloud. researchgate.net
Redox Potential and Electrochemical Studies
The redox potential of this compound and its derivatives is a crucial parameter, particularly in the context of biological activity where reduction by nitroreductases is involved. nih.govnih.govresearchgate.net Electrochemical studies, such as cyclic voltammetry and differential pulse voltammetry, are used to experimentally determine these reduction potentials. nih.govnih.govresearchgate.netresearchgate.net
Research on 8-nitroquinolin-2(1H)-one derivatives, a scaffold related to this compound, has shown a correlation between redox potential and antiparasitic activity. nih.govnih.govresearchgate.net For example, a significant increase in redox potential, up to -0.54 V, was observed when a lactam function was combined with a nitro group at position 8, compared to the basic this compound (-0.84 V). nih.gov This shift was attributed, in part, to an intramolecular hydrogen bond between the lactam function and the nitro group. nih.govnih.govresearchgate.net Studies have indicated that for activity against Leishmania infantum, substrates generally require a redox potential above -0.6 V. nih.govnih.gov However, this correlation was not observed in Trypanosoma brucei brucei. nih.govnih.gov
Computational chemistry assists in designing derivatives with a range of redox potentials for synthesis and testing. nih.govnih.gov Electrochemical techniques have also been applied to study the behavior of this compound in different aqueous matrices and for its determination using modified electrodes. researchgate.netx-mol.net Furthermore, electrochemical and DFT studies have investigated this compound as a corrosion inhibitor, indicating its role as an anodic inhibitor. capes.gov.brdeakin.edu.au
Here is a table summarizing some reported redox potential values:
| Compound | Redox Potential (V) | Notes | Source |
| This compound | -0.84 | Basic value | nih.gov |
| Nitrobenzene (B124822) | -0.85 | For comparison | nih.gov |
| 8-nitroquinolin-2(1H)-one | -0.54 | With lactam function and nitro group at position 8 | nih.gov |
| Compound 21 (derivative) | -0.56 | 3-(4-carboxyphenyl)-8-nitroquinolin-2(1H)-one | researchgate.net |
| Compound 5 (derivative) | -0.75 | O-methylated analogue of a related scaffold, inactive against L. infantum | acs.org |
| Compound 12 (derivative) | -0.37 (vs NHE) | 6-bromo-substituted 8-nitroquinolin-2(1H)-one derivative | ird.fr |
Theoretical Prediction of Biological Parameters
In addition to structural and electronic properties, computational methods are extensively used to predict the biological parameters of this compound and its derivatives, particularly concerning their pharmacokinetic and pharmacodynamic profiles.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Analysis
In silico ADMET analysis is a crucial step in the early stages of drug discovery and development, allowing for the prediction of how a compound will behave within a biological system. researchgate.net This computational approach helps in selecting promising candidates before experimental synthesis and testing. researchgate.net Studies on quinoline derivatives, including those related to this compound, frequently incorporate in silico ADMET predictions using various software tools. researchgate.netresearchgate.netacs.orgx-mol.netunipa.it
These analyses typically assess parameters such as:
Absorption: Predicting the likelihood and extent of absorption, often focusing on gastrointestinal absorption and blood-brain barrier permeability. nih.govuniroma1.it
Distribution: Estimating how the compound distributes throughout the body.
Metabolism: Predicting potential metabolic pathways and the likelihood of being metabolized by enzymes like cytochromes P450.
Excretion: Predicting how the compound is likely to be eliminated from the body.
Toxicity: Predicting potential toxic effects, although this is often a preliminary assessment. researchgate.netunipa.it
For this compound derivatives, in silico ADMET studies have been used to evaluate their potential as antiproliferative agents and antikinetoplastid molecules. nih.govunipa.it These predictions help in understanding the pharmacokinetic behavior and identifying molecules with favorable profiles. nih.govnih.gov
Drug-Likeness Prediction
Drug-likeness prediction involves assessing how closely a compound's physicochemical properties and structural features match those of known oral drugs. researchgate.netunipa.itbioconductor.org This is a key filter in drug discovery to prioritize compounds with a higher probability of success in later development stages. bioconductor.org
Computational tools and rule-based filters are commonly employed for drug-likeness assessment. researchgate.netunipa.it These methods consider factors such as molecular weight, lipophilicity (often expressed as LogP), number of hydrogen bond donors and acceptors, and the presence of rotatable bonds. nih.govchemscene.comchemscene.com
Studies involving this compound derivatives have included in silico drug-likeness predictions to evaluate their potential as drug candidates. researchgate.netresearchgate.netunipa.itnih.gov For instance, research on 2-methyl-8-nitroquinoline has included the study of its biological parameters, such as drug-likeness, using tools like Molinspiration-preADME and GUSAR. researchgate.net Similarly, studies on novel 4-piperazinylquinolines, including nitroquinoline derivatives, have assessed their drug-likeness profiles, with many compounds showing no violations of common drug-likeness rules. unipa.it These predictions contribute to the selection and optimization of compounds with improved pharmacological profiles.
Here is a table presenting some computational chemistry data for related nitroquinoline compounds, which can be indicative of properties considered in drug-likeness:
| Compound | TPSA | LogP | H_Acceptors | H_Donors | Rotatable_Bonds | Source |
| 7-Methyl-8-nitroquinoline (B1293703) | 56.03 | 2.45142 | 3 | 0 | 1 | chemscene.com |
| 6-Iodo-8-nitroquinoline | 56.03 | 2.7476 | 3 | 0 | 1 | chemscene.com |
| 2-Methyl-8-nitroquinoline | N/A | N/A | N/A | N/A | N/A | ambeed.com |
| 8-((3-methylbut-2-en-1-yl)oxy)-5-nitroquinoline | N/A | 3.88 | N/A | N/A | N/A | nih.gov |
| ethyl 2-((5-nitroquinolin-8-yl)oxy)acetate | N/A | 2.33 | N/A | N/A | N/A | nih.gov |
Applications in Medicinal Chemistry and Biological Activity Studies
Antiparasitic Activities
Research into the antiparasitic properties of 8-nitroquinoline derivatives has revealed a spectrum of activity against several protozoan parasites responsible for significant global diseases.
The this compound scaffold has been a key component in the design of compounds targeting Leishmania species, the causative agents of leishmaniasis.
Derivatives of this compound have demonstrated efficacy against both the extracellular promastigote and the intracellular amastigote stages of the Leishmania parasite. In one study, a series of nitrated 2-substituted quinolines were synthesized and evaluated for their in vitro activity against Leishmania donovani promastigotes. A particularly promising hit, a 2-hydroxy-8-nitroquinoline derivative (compound 21), displayed a half-maximal inhibitory concentration (IC50) of 6.6 µM against L. donovani promastigotes. nih.gov This same compound was also effective against Leishmania infantum promastigotes and intracellular L. donovani amastigotes, with IC50 values of 7.6 µM and 6.5 µM, respectively. nih.gov
Further studies on derivatives of the 8-nitroquinolin-2(1H)-one scaffold have also shown antileishmanial potential. While many derivatives showed a lack of solubility, which hindered the determination of their full activity spectrum, these findings underscore the importance of the this compound core in antileishmanial drug discovery. acs.org
Table 1: Antileishmanial Activity of this compound Derivatives
| Compound | Parasite Stage | Species | IC50 (µM) |
|---|---|---|---|
| 2-hydroxy-8-nitroquinoline (Cpd 21) | Promastigote | L. donovani | 6.6 nih.gov |
| 2-hydroxy-8-nitroquinoline (Cpd 21) | Promastigote | L. infantum | 7.6 nih.gov |
| 2-hydroxy-8-nitroquinoline (Cpd 21) | Amastigote | L. donovani | 6.5 nih.gov |
Structure-activity relationship (SAR) studies have been crucial in defining the key chemical features necessary for the antileishmanial activity of this compound-based compounds. Through the synthesis and evaluation of various nitrated 2-substituted quinolines, researchers have identified the 2-hydroxy-8-nitroquinoline scaffold as a significant pharmacophore for antileishmanial agents. nih.gov This finding suggests that the presence of both the nitro group at the 8-position and a hydroxyl group at the 2-position are critical for potent activity. Modifications at other positions, such as the introduction of aminated, phenoxy, or thiophenoxy moieties at position 4 of the 8-nitroquinolin-2(1H)-one scaffold, have been explored. acs.org These studies revealed that while aminated groups were generally unfavorable for activity, the presence of phenoxy or thiophenoxy moieties could maintain the antileishmanial profile. acs.org
The this compound framework has also been investigated for its potential against trypanosomes, the parasites responsible for Human African Trypanosomiasis (sleeping sickness) and Chagas disease.
Pharmacological modulation of the 8-nitroquinolin-2(1H)-one scaffold has led to the discovery of potent antitrypanosomal agents. In a study involving the synthesis of fifteen new derivatives, a 6-bromo-substituted compound demonstrated remarkable activity. This derivative exhibited a half-maximal effective concentration (EC50) of 12 nM against Trypanosoma brucei brucei trypomastigotes and 500 nM against Trypanosoma cruzi amastigotes. mmv.org The introduction of a bromine atom at the 6-position of the 8-nitroquinolin-2(1H)-one scaffold was found to be crucial for this high level of activity. mmv.org It is believed that these nitroaromatic compounds are bioactivated by type 1 nitroreductases (NTRs) present in the parasites. mmv.org
Table 2: Antitrypanosomal Activity of an 8-Nitroquinolin-2(1H)-one Derivative
| Compound | Parasite Stage | Species | EC50 |
|---|---|---|---|
| 6-bromo-8-nitroquinolin-2(1H)-one derivative | Trypomastigote | T. b. brucei | 12 nM mmv.org |
| 6-bromo-8-nitroquinolin-2(1H)-one derivative | Amastigote | T. cruzi | 500 nM mmv.org |
The quinoline (B57606) core is historically significant in the development of antimalarial drugs. However, research has predominantly focused on 8-aminoquinoline (B160924) derivatives, such as primaquine (B1584692) and tafenoquine. rsc.org While a derivative of 2-hydroxy-8-nitroquinoline was assessed for antiplasmodial activity, it did not show significant efficacy in the studied models. nih.gov The broader class of 8-aminoquinoline metal complexes, including those with nitro-substituted uracils, has shown some antimalarial activity, though this is attributed to the 8-aminoquinoline portion of the molecule. rsc.org At present, there is a notable lack of extensive research and specific data on the direct antimalarial efficacy of this compound itself against Plasmodium falciparum.
Antimalarial Efficacy
Activity against Plasmodium falciparum and Plasmodium berghei
While research on the antimalarial properties of the parent this compound is not extensively detailed in publicly available literature, the broader class of quinoline derivatives has been a cornerstone of antimalarial drug discovery. Numerous studies have demonstrated the in vitro activity of various quinoline derivatives against Plasmodium falciparum, the deadliest species of human malaria parasite, and their in vivo efficacy in murine models using Plasmodium berghei.
For instance, synthetic compounds derived from the quinoline scaffold have shown promising antiplasmodial activity. Studies on 8-aminoquinoline derivatives, which are structurally related to this compound, have revealed their potential against blood-stage P. falciparum in vitro. Some of these derivatives have exhibited impressive schizontocidal activity. nih.gov
Furthermore, research into hybrid molecules incorporating the quinoline structure has yielded compounds with significant activity. For example, certain quinoline-sulfonamide hybrids and quinoline-hydrazine derivatives have been tested against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum, as well as in mice infected with P. berghei. nih.gov Some of these novel quinoline derivatives have demonstrated the ability to inhibit parasite growth at various stages. nih.govnih.govsemanticscholar.orgmdpi.com
Mechanisms of Action in Parasitic Systems
The antiparasitic activity of nitroaromatic compounds, including derivatives of this compound, is often contingent on their bioactivation within the parasite. This process is typically mediated by parasitic nitroreductases (NTRs), enzymes that are capable of reducing the nitro group to generate cytotoxic metabolites.
Role of Parasitic Nitroreductases (NTRs) in Bioactivation
Parasitic NTRs are a class of flavin-containing enzymes that catalyze the reduction of nitro groups on various aromatic and heterocyclic compounds. This reduction is a critical step in the activation of these compounds from relatively benign prodrugs into highly reactive cytotoxic agents. The resulting metabolites, such as nitroso and hydroxylamine (B1172632) derivatives, can induce cellular damage through various mechanisms, including the formation of covalent adducts with DNA and proteins. nih.govnih.govresearchgate.netird.fr
The selectivity of nitroaromatic compounds towards parasites is often attributed to the presence and specificities of these NTRs, which may be absent or have different substrate specificities in mammalian host cells. This differential activation provides a therapeutic window for targeting the parasite with minimal host toxicity.
Selective Bioactivation by NTR1 and NTR2
In some parasitic protozoa, such as Leishmania and Trypanosoma, two main types of NTRs have been identified: NTR1 and NTR2. These enzymes can exhibit different substrate specificities and play distinct roles in the bioactivation of nitroaromatic drugs. For example, studies on 8-nitroquinolin-2(1H)-one derivatives in these parasites have shown that certain compounds are selectively bioactivated by the type 1 nitroreductase (NTR1). nih.govnih.govresearchgate.netdundee.ac.uk The specific roles and substrate preferences of NTR1 and NTR2 in Plasmodium species concerning this compound derivatives are an area of ongoing research.
Structure-Activity Relationship (SAR) Studies for Antiparasitic Agents
The development of effective antiparasitic agents based on the this compound scaffold relies heavily on understanding the relationship between the chemical structure of the compounds and their biological activity. SAR studies investigate how modifications to the molecular structure affect efficacy and selectivity.
Impact of Substituents on Efficacy and Selectivity
For the broader class of quinoline antimalarials, the nature and position of substituents are known to be critical for activity. For example, in the related 8-aminoquinolines, modifications to the quinoline nucleus have been extensively studied to optimize their antimalarial properties. nih.govnih.govwho.intpolicycommons.netscispace.com
Role of Intramolecular Hydrogen Bonding on Redox Potential and Activity
A key factor influencing the activity of some this compound derivatives is the presence of an intramolecular hydrogen bond. This can have a profound effect on the molecule's electrochemical properties, particularly its redox potential. For a nitroaromatic compound to be effectively bioactivated by parasitic NTRs, it must have a suitable redox potential to act as a substrate for the enzyme. nih.govnih.govresearchgate.net
Studies on 8-nitroquinolin-2(1H)-ones in other parasitic systems have demonstrated that the formation of an intramolecular hydrogen bond between the nitro group at the 8-position and a substituent at the 2-position can lead to a significant positive shift in the redox potential. nih.govnih.govresearchgate.net For instance, the parent this compound has a relatively low redox potential (around -0.84 V), which is generally not ideal for efficient reduction by parasitic NTRs. However, the introduction of a lactam function at the 2-position, creating an 8-nitroquinolin-2(1H)-one scaffold, allows for the formation of an intramolecular hydrogen bond. This interaction has been shown to increase the redox potential by approximately +0.3 V, bringing it into a range where the compound can be more effectively bioactivated by the parasite's NTRs. nih.gov This highlights a critical structure-activity relationship where the presence of an intramolecular hydrogen bond directly enhances the antiparasitic activity by facilitating the prodrug activation. nih.govucsf.edunih.govnih.govresearchgate.netrsc.org
Interactive Data Table: Physicochemical Properties of Selected this compound Derivatives
| Compound | Redox Potential (V) | LogP | Molecular Weight ( g/mol ) |
| This compound | -0.84 | 2.15 | 174.16 |
| 8-Nitroquinolin-2(1H)-one | -0.54 | 1.34 | 190.16 |
Note: The data in this table is derived from studies on the electrochemical properties of these compounds and may vary depending on the experimental conditions. nih.gov
Anticancer Activities of this compound and Its Derivatives
The quinoline scaffold is a significant structural motif in the development of new therapeutic agents, with its derivatives demonstrating considerable anticancer activity through various mechanisms. researchgate.net Research has particularly highlighted the potential of this compound derivatives in oncology, focusing on their ability to inhibit cancer cell growth and induce programmed cell death. nih.gov
Antiproliferative and Antitumor Effects
Derivatives of this compound have shown potent cytotoxic and antiproliferative effects against a range of human cancer cell lines. A notable example is 8-hydroxy-5-nitroquinoline, also known as Nitroxoline (B368727) (NQ), which has been identified as a more potent anticancer agent compared to other analogues like clioquinol (B1669181). researchgate.netnih.govnih.gov Studies comparing the cytotoxicity of clioquinol and its analogues found that 8-hydroxy-5-nitroquinoline was the most toxic, with IC50 values five to ten times lower than other related compounds. nih.govnih.govbohrium.com
The antiproliferative activity of these compounds has been observed in various cancer models, including leukemia, multiple myeloma, and cancers of the prostate, bladder, and breast. dovepress.com For instance, 8-hydroxyquinoline (B1678124) has demonstrated significant antitumor activity against Raji (lymphoma), Hela (cervical), and PC-3 (prostate) cancer cell lines. researchgate.net The anticancer effects of Nitroxoline and its analogue clioquinol were also demonstrated against cholangiocarcinoma (CCA) cells, where they effectively reduced cell viability, proliferation, and colony formation in a dose-dependent manner. dovepress.com Furthermore, novel synthesized this compound-based thiosemicarbazone analogues have been evaluated for their antitumor effects, with some compounds exhibiting high inhibitory activity against cancer cells. nih.gov
The table below summarizes the cytotoxic activity of selected 8-hydroxyquinoline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | MDA-MB-231 (Breast) | More potent than Clioquinol | dovepress.com |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | HuCCT1 (Cholangiocarcinoma) | Significantly inhibited survival | dovepress.com |
| 8-hydroxy-5-nitroquinoline (Nitroxoline) | Huh28 (Cholangiocarcinoma) | Significantly inhibited survival | dovepress.com |
| 8-nitro quinoline-thiosemicarbazone analogue (3a) | MCF-7 (Breast) | Exhibited highest inhibitory activity | nih.gov |
| Zinc(II)-8-hydroxyquinoline complex (DQ6) | SK-OV-3CR (Ovarian) | 2.25 ± 0.13 μM | rsc.org |
Molecular Mechanisms of Cell Death Induction
The anticancer activity of this compound derivatives is attributed to their ability to induce cell death in cancer cells through multiple molecular pathways. These mechanisms include disrupting the cell cycle, triggering apoptosis via mitochondrial pathways, generating reactive oxygen species, and activating specific signaling cascades. nih.gov
One of the key mechanisms by which this compound derivatives exert their antiproliferative effects is by inducing cell cycle arrest, which halts the progression of cancer cell division. researchgate.net Research on a series of novel this compound-based thiosemicarbazone analogues demonstrated that the most potent compound induced cell cycle arrest at both the G1/S and G2/M phases in breast cancer cells. nih.gov This disruption of the cell cycle prevents cancer cells from replicating their DNA (S phase) and dividing (M phase), ultimately inhibiting tumor growth. nih.govnih.gov The treatment with these compounds led to a reduction in the expression of cyclin D1, a key protein for cell cycle progression, and an enhanced expression of the inhibitor p21, which promotes cell cycle arrest. dovepress.com
This compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells primarily through the intrinsic mitochondrial pathway. nih.govunibas.it This pathway is initiated by mitochondrial dysfunction. mdpi.comnih.gov Studies have shown that treatment with this compound-thiosemicarbazone analogues leads to apoptosis mediated by mitochondrial damage. nih.gov The process involves the disruption of the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. unibas.itmdpi.com This release triggers a cascade of events that culminates in the activation of caspases, the enzymes that execute apoptosis. unibas.itscispace.com The regulation of this pathway is controlled by the Bcl-2 family of proteins, and treatment with these compounds has been shown to down-regulate the anti-apoptotic protein Bcl-2 and up-regulate the pro-apoptotic protein Bax. nih.gov
The generation of reactive oxygen species (ROS) is a significant mechanism contributing to the anticancer activity of this compound derivatives. nih.gov While moderate levels of ROS can promote tumor progression, excessive ROS levels induce oxidative stress, leading to cellular damage and cell death. nih.govnih.gov 8-hydroxy-5-nitroquinoline (Nitroxoline) has been shown to increase the intracellular generation of ROS. nih.govnih.govbohrium.com This effect is significantly enhanced by the presence of copper, suggesting that the compound's ability to chelate metal ions plays a role in its mechanism of action. researchgate.netnih.govbohrium.com Similarly, potent this compound-thiosemicarbazone analogues have been found to increase the production of cytotoxic ROS levels, which contributes to apoptosis via mitochondrial dysfunction. nih.gov The accumulation of ROS can damage essential biomolecules such as DNA, lipids, and proteins, ultimately triggering apoptotic cell death pathways. nih.govresearchgate.net
The induction of apoptosis by this compound derivatives often culminates in the activation of a caspase-dependent intrinsic signaling pathway. nih.gov Caspases are a family of proteases that play a central role in executing programmed cell death. scispace.com The intrinsic pathway, initiated by mitochondrial stress, leads to the activation of initiator caspases, which in turn activate executioner caspases like caspase-3. unibas.it Gene expression analysis has revealed that cell death induced by this compound-thiosemicarbazone analogues involves the activation of a caspase-3 dependent intrinsic apoptotic signaling pathway. nih.gov The activation of caspase-3 is a critical step that leads to the cleavage of key cellular proteins, resulting in the characteristic morphological and biochemical changes of apoptosis. mdpi.comnih.gov
Molecular Docking and Binding Affinity Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel ligand with a protein of known three-dimensional structure. In the context of this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents by examining their interactions with various biological targets implicated in cancer and other diseases.
Estrogen Receptor Alpha (ERα) Interactions
Estrogen Receptor Alpha (ERα) is a key target in the treatment of hormone-dependent breast cancers. The development of ligands that can modulate its activity is a significant area of research. Computational studies have explored the binding affinity of quinoline derivatives for ERα.
In silico research has shown that the binding affinity of ligands to ERα is influenced by factors such as atom fragment type, polarity, electronegativity, and hydrophobicity. For quinoline-based compounds, the nitrogen atom within the quinoline ring is a characteristic feature that correlates with binding affinity to ERα. Molecular docking simulations of 2-arylquinolines have indicated that substituents at position 8 of the quinoline plane and the spatial orientation of the rings are crucial for subtype selectivity between ERα and ERβ. These studies suggest that while hydrogen bond interactions are similar for both subtypes, the specific substitutions dictate the binding preference and affinity.
| Factor | Description | Significance in Binding |
|---|---|---|
| Nitrogen Atom | The nitrogen atom in the quinoline ring. | Correlates with binding affinity to ERα. |
| Position 8 Substituents | Chemical groups attached to the 8th position of the quinoline ring. | Contributes significantly to subtype selectivity (ERα vs. ERβ). mdpi.com |
| Spatial Orientation | The three-dimensional arrangement of the quinoline and aryl planes. | A primary determinant of subtype selectivity. mdpi.com |
| Physicochemical Properties | Includes polarity, electronegativity, and hydrophobicity. | Influences the overall strength of the binding affinity. mdpi.com |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates signaling cascades that promote cell growth and proliferation. nih.gov Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies. Several quinoline and quinazoline (B50416) derivatives have been investigated as EGFR tyrosine kinase (EGFR-TK) inhibitors.
Molecular docking studies of novel 5-anilinoquinazoline-8-nitro derivatives have revealed their potential to bind effectively to the ATP-binding site of both EGFR and VEGFR-2. For instance, compound 8k , which incorporates a 3-methylaniline group at the 4-position, demonstrated a strong binding affinity with a docking score of -8.76 kcal/mol. researchgate.net A critical interaction observed was the formation of a hydrogen bond between the N1 position of the quinazoline ring and the methionine residue Met796 in the EGFR active site. researchgate.net This interaction is a common feature of many potent EGFR inhibitors and is crucial for their inhibitory activity. The simultaneous inhibition of both EGFR and VEGFR-2 by these compounds presents a promising strategy for cancer treatment. researchgate.net
| Compound | Key Interacting Residue | Docking Score (kcal/mol) | Observed Interaction |
|---|---|---|---|
| 8k | Met796 | -8.76 | Hydrogen bond with quinazoline N1. researchgate.net |
STAT3 Inhibitors
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers. nih.gov Its activation promotes the expression of genes involved in proliferation, survival, and angiogenesis. Consequently, inhibiting STAT3 has emerged as a viable strategy for cancer therapy.
Nitroxoline (5-nitro-8-hydroxyquinoline), a derivative of this compound, has been identified as a potent STAT3 inhibitor. nih.gov Molecular docking studies have shown that nitroxoline can effectively bind to the SH2 domain of STAT3. nih.govnih.gov This binding prevents the dimerization and subsequent nuclear translocation of STAT3, thereby inhibiting its transcriptional activity. nih.gov The interaction of nitroxoline with key amino acid residues within the STAT3-SH2 domain, such as Val637, Glu638, and Tyr640, underscores its potential as a STAT3-targeting agent. nih.gov Further computational analyses have revealed that isoselenourea derivatives of quinoxaline (B1680401) can also act as good inhibitors of STAT3, with favorable binding energies and interactions with essential residues like Arg609. mdpi.com
| Inhibitor Type | Key Interacting Residues in STAT3-SH2 Domain | Reference |
|---|---|---|
| Nitroxoline | Val637, Glu638, Pro639, Gln644, Tyr640, Tyr657 | nih.gov |
| Quinoxaline-Isoselenourea Derivative | Arg609 | mdpi.com |
Other Apoptosis-Related Proteins
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells. nih.gov Several proteins are involved in the regulation of apoptosis, and targeting these proteins is a common strategy in cancer therapy. Quinoline derivatives have been shown to induce apoptosis through interactions with various apoptosis-related proteins.
One such derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), induces apoptosis by activating both the extrinsic and intrinsic apoptotic pathways. nih.govresearchgate.net Studies have shown that PQ1 treatment leads to the activation of caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the initiator of the intrinsic pathway. nih.govresearchgate.net Furthermore, PQ1 enhances the levels of the pro-apoptotic protein Bax and promotes the release of cytochrome c from the mitochondria, without affecting the anti-apoptotic protein Bcl-2. nih.govresearchgate.net The activation of these caspases ultimately leads to the cleavage of caspase-3, the primary executioner caspase, resulting in apoptosis. nih.gov
Structure-Activity Relationship (SAR) Studies for Anticancer Agents
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided valuable insights into the structural requirements for their anticancer effects.
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline scaffold. amazonaws.com For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, the introduction of halogen and alkoxymethyl substitutions at the R5 position, combined with different Mannich bases at the R7 position, significantly influenced their cytotoxicity and selectivity against multidrug-resistant cancer cells. nih.gov It was also noted that the protonation and metal chelation capabilities, influenced by the pKa values of the donor atoms, are important for their anticancer activity. nih.gov
Furthermore, SAR studies on quinone derivatives have highlighted that structural diversity plays a crucial role in their cytotoxic effects against various breast cancer cell lines. tubitak.gov.trnih.gov For example, naphthoquinone derivatives like alkannin (B1664780) and juglone (B1673114) exhibited remarkable cytotoxicity compared to other quinone derivatives. tubitak.gov.trnih.gov In the context of 4-anilinoquinazoline (B1210976) derivatives, the presence of an electron-withdrawing group at the 4-position of the C-moiety was found to be a critical factor in enhancing their anticancer efficacy. arabjchem.org
Antimicrobial Activities
Quinoline and its derivatives have a long history of use as antimicrobial agents. The 8-hydroxyquinoline scaffold, in particular, is a privileged structure found in several compounds with potent antimicrobial properties.
8-Hydroxyquinoline (8-HQ) itself exhibits strong antimicrobial activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govscialert.net Its efficacy is often comparable to that of standard antibiotics like ampicillin. scialert.net The antimicrobial action of 8-HQ is particularly notable against resistant pathogens such as Staphylococcus aureus and Enterococcus faecalis. scialert.net
Derivatives of 8-hydroxyquinoline, such as nitroxoline (5-nitro-8-hydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), are used clinically for treating microbial infections. acs.org SAR studies have revealed that modifications to the 8-hydroxyquinoline core can modulate the antimicrobial spectrum and potency. For example, halogenated derivatives often display enhanced activity against Gram-negative bacteria. nih.gov The introduction of a nitro group, as in nitroxoline, also contributes to strong antibacterial activity against specific strains like Aeromonas hydrophila. nih.gov
The mechanism of antimicrobial action of 8-hydroxyquinoline and its derivatives is often attributed to their ability to chelate metal ions, which are essential for the survival and enzymatic functions of microorganisms. This chelation can disrupt cellular processes and lead to cell death.
| Compound | Target Microorganisms | Observed Activity | Reference |
|---|---|---|---|
| 8-Hydroxyquinoline (8-HQ) | Gram-positive bacteria (e.g., S. aureus, E. faecalis), diploid fungi, yeast | Potent antimicrobial activity with MIC values in the range of 3.44-13.78 μM. | nih.gov |
| Nitroxoline (5-nitro-8-hydroxyquinoline) | Aeromonas hydrophila, P. aeruginosa | Strong antibacterial activity with a MIC of 5.26 μM against A. hydrophila. | nih.gov |
| Cloxyquin | Listeria monocytogenes, Plesiomonas shigelloides | Strong activity with MIC values of 5.57 and 11.14 μM, respectively. | nih.gov |
| 7-bromo-8-HQ and Clioquinol | Gram-negative bacteria | High antigrowth activity compared to the parent compound. | nih.gov |
Antibacterial Efficacy
Derivatives of this compound have demonstrated significant potential as antibacterial agents against a spectrum of both Gram-positive and Gram-negative bacteria. Nitroxoline, a derivative of 8-hydroxyquinoline, has shown strong antibacterial activity against Aeromonas hydrophila with a Minimum Inhibitory Concentration (MIC) of 5.26 μM. nih.govnih.gov It also selectively inhibits the growth of Pseudomonas aeruginosa with an MIC value of 84.14 μM. nih.govnih.gov
Recent research has focused on the synthesis of novel 8-nitrofluoroquinolones to enhance their antibacterial properties. Studies have revealed that these new compounds display significant antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, with MIC values ranging from 31 to 125 µg/mL. researchgate.net Further investigations into novel 8-nitro-7-(aryl/hetaryl)fluoroquinolones have also shown promising results against a range of bacteria. For instance, the lowest MIC values observed were 7.7 μg/mL for a specific compound against Streptococcus agalactiae and another compound against S. aureus. nih.govresearchgate.net These findings underscore the potential of the this compound scaffold in developing new antibacterial agents.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC Value |
|---|---|---|
| Nitroxoline | Aeromonas hydrophila | 5.26 μM |
| Nitroxoline | Pseudomonas aeruginosa | 84.14 μM |
| 8-Nitrofluoroquinolones | Staphylococcus aureus | 31-125 µg/mL |
| 8-Nitrofluoroquinolones | Staphylococcus epidermidis | 31-125 µg/mL |
| 8-Nitro-7-(aryl/hetaryl)fluoroquinolone (Compound 4b) | Streptococcus agalactiae | 7.7 μg/mL |
| 8-Nitro-7-(aryl/hetaryl)fluoroquinolone (Compound 9b) | Staphylococcus aureus | 7.7 μg/mL |
Antifungal Efficacy
The 8-hydroxyquinoline scaffold, from which this compound is derived, is known for its potent antifungal properties. nih.gov Derivatives such as clioquinol have demonstrated activity against various Candida species and dermatophytes, with MIC ranges of 0.031-2 μg/ml. nih.gov
Nitroxoline has also been investigated for its antifungal capabilities. Studies have shown its effectiveness against different species of pathogenic filamentous fungi. mdpi.com For instance, quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans, with MIC values as low as 15.6 µg/mL, and against other opportunistic fungi like Candida spp. and Aspergillus spp. with MICs of 62.5 µg/mL. nih.govresearchgate.net
Table 2: Antifungal Activity of Quinoline Derivatives
| Compound/Derivative | Fungal Strain | MIC Value |
|---|---|---|
| Clioquinol | Candida and dermatophytes | 0.031-2 μg/ml |
| Quinoline-based hydroxyimidazolium hybrids (7c-d) | Cryptococcus neoformans | 15.6 µg/mL |
| Quinoline-based hydroxyimidazolium hybrids | Candida spp. | 62.5 µg/mL |
| Quinoline-based hydroxyimidazolium hybrids | Aspergillus spp. | 62.5 µg/mL |
Antiviral Efficacy
The quinoline nucleus is a key component in several compounds exhibiting antiviral activity. Research has demonstrated that quinoline derivatives can be effective against a range of viruses. For example, a novel quinoline-based drug candidate has shown inhibitory activity against the SARS-CoV-2 papain-like protease (PLpro), a critical enzyme for viral replication. news-medical.net These newly synthesized quinoline compounds demonstrated potent anti-SARS-CoV-2 activity, with some showing an EC50 value as low as 1.5 ± 1.0 μM, which is more effective than the reference drug chloroquine (B1663885) (EC50 = 3.1 ± 2.7 μM). nih.gov
Furthermore, the versatility of the quinoxaline moiety, a related heterocyclic compound, has been highlighted in the design of agents targeting the hepatitis C virus (HCV) and has shown potential against various respiratory viruses, including influenza and other coronaviruses. nih.gov
Antitubercular Activity
The 8-hydroxyquinoline series of compounds has been identified as having bactericidal activity against Mycobacterium tuberculosis. nih.govresearchgate.net Structure-activity relationship studies have revealed that some analogs exhibit minimum inhibitory concentrations (MIC90) of less than 5 μM. nih.govresearchgate.net The position of substituents on the quinoline ring plays a crucial role in the antitubercular potency. nih.govresearchgate.net
Interestingly, the antitubercular activity of 8-hydroxyquinolines is potentiated by copper ions. nih.gov The addition of copper can significantly enhance the inhibitory effect of these compounds against M. tuberculosis. nih.gov Research has shown that nitroxoline has a MIC90 of 4 mg/L for the M. tuberculosis complex (MTBC). researchgate.net This highlights the potential of these compounds in the development of new treatments for tuberculosis. researchgate.net
Table 3: Antitubercular Activity of Quinoline Derivatives
| Compound/Derivative | Organism | MIC90 Value |
|---|---|---|
| 8-Hydroxyquinoline analogs | Mycobacterium tuberculosis | <5 μM |
| Nitroxoline | Mycobacterium tuberculosis complex (MTBC) | 4 mg/L |
Other Significant Biological Properties
Antioxidant Activities
Several derivatives of 8-hydroxyquinoline have been evaluated for their antioxidant properties. The radical-scavenging capabilities of these compounds are often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. nih.gov In one study, a 5-amino-8-hydroxyquinoline derivative was identified as a highly potent antioxidant, with an IC50 value of 8.70 μM. nih.govnih.govresearchgate.net This was more potent than the positive control, α-tocopherol, which had an IC50 of 13.47 μM. nih.govnih.govresearchgate.net These findings suggest that the 8-hydroxyquinoline scaffold is a promising starting point for the development of novel antioxidant agents. nih.govnih.gov
Potential as Drug Delivery Systems in Nanomedicine
Nanomedicine is a rapidly advancing field that utilizes nanoscale materials for diagnosis and therapeutic delivery. mdpi.com Nanoparticles offer several advantages as drug delivery systems, including improved stability, enhanced solubility, and the ability to target specific cells or tissues. nih.gov
The quinoline scaffold is being explored for its potential in nanomedicine. For instance, nanostructured carriers are being investigated to enhance the delivery of 8-(4-Amino-1-methylbutylamino)-6-methoxyquinoline, a compound with antiprotozoal activity. researchgate.net Encapsulating this compound within nanocarriers like liposomes, dendrimers, or polymeric nanoparticles could improve its solubility and protect it from degradation. researchgate.net
In another study, a supramolecular hydrogel based on α-cyclodextrin and pH-responsive micelles was developed for the co-delivery of 8-hydroxyquinoline glycoconjugates and the anticancer drug doxorubicin. nih.gov This system demonstrated faster drug release in acidic environments, which is characteristic of tumor microenvironments, suggesting its potential for enhanced cancer treatment. nih.gov
Anti-inflammatory Applications
Derivatives of this compound have demonstrated notable anti-inflammatory properties. For instance, 8-hydroxyquinoline (8HQ) and its derivatives are recognized for a range of pharmacological activities, including anti-inflammatory effects. nih.gov One specific derivative, 8-(tosylamino)quinoline (B84751) (8-TQ), has been shown to exhibit significant anti-inflammatory activity. nih.gov Research on LPS-activated RAW264.7 macrophages revealed that 8-TQ effectively suppresses the production of key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). nih.gov The underlying mechanism for this action involves the inhibition of the Akt/NF-κB signaling pathway, a critical pathway in the inflammatory response. nih.gov This suggests that this compound derivatives could be developed as novel therapeutic agents for inflammatory conditions. nih.gov
DNA Intercalation and DNA Binding Capabilities
This compound and its derivatives have been investigated for their ability to interact with DNA, a key mechanism for many anticancer and antimicrobial agents. DNA intercalators are typically polycyclic aromatic molecules that can insert themselves between the base pairs of DNA, leading to structural distortions and interference with cellular processes like replication and transcription. acs.orgresearchgate.net This disruption can ultimately induce cell death, which is a desirable outcome in cancer therapy. researchgate.net
While direct studies on this compound's intercalation are specific, the broader class of quinoline derivatives has been a focus of such research. For example, the compound 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), which has a quinoline core, is known to intercalate into DNA and is associated with the formation of protein-associated DNA-strand breaks, likely mediated by topoisomerase enzymes. nih.gov Furthermore, studies on sulfonamide substituted 8-hydroxyquinoline derivatives and their metal complexes have shown that these compounds bind to DNA through intercalation of the ligand into the DNA base pairs. researchgate.net Iron, when bound to the lipophilic chelator 8-hydroxyquinoline (8HQ), can cause significant DNA strand breakage in cultured human lung cells. researchgate.net These findings highlight the potential of the quinoline scaffold, and by extension this compound derivatives, to function as DNA binding and intercalating agents.
Cholinergic Enzyme Inhibition (Anti-cholinesterase, Anti-urease)
Acetylcholinesterase (AChE) is a crucial enzyme that breaks down the neurotransmitter acetylcholine (B1216132), and its inhibition is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com Inhibitors of AChE, also known as anti-cholinesterases, prevent the breakdown of acetylcholine, thereby increasing its levels and duration of action in the brain. nih.gov These inhibitors can be reversible or irreversible. nih.gov
While specific studies focusing solely on this compound as a cholinergic enzyme inhibitor are not extensively detailed in the provided context, the broader class of quinoline derivatives has been explored for this activity. The general principle of AChE inhibition involves compounds binding to the active site of the enzyme, preventing acetylcholine from being hydrolyzed. khanacademy.org
Neuroprotection Mechanisms (e.g., Iron Chelation)
A significant area of research for this compound derivatives is in neuroprotection, particularly through the mechanism of iron chelation. An imbalance of metal ions, especially iron, is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. tandfonline.comhoustonmethodist.org 8-Hydroxyquinoline (8HQ), a related compound, is a well-known metal chelator. tandfonline.com Its derivatives are being investigated for their ability to restore metal balance in the brain. tandfonline.com
The neuroprotective strategy involves using chelators that can cross the blood-brain barrier, bind to excess iron, and facilitate its removal or redistribution. mdpi.com This action helps to reduce oxidative stress and neuronal damage caused by redox-active iron. mdpi.com For instance, M30, a hybrid compound incorporating an 8-hydroxyquinoline moiety for iron chelation and a propargyl group for MAO-B inhibition, has shown neuroprotective effects in models of Parkinson's disease, Alzheimer's disease, and ALS. mdpi.com While nitroxoline (5-nitro-8-hydroxyquinoline) is noted to be potentially less neurotoxic than other quinoline derivatives like clioquinol because it lacks zinc ionophore activity, its primary application discussed is in cancer treatment rather than neuroprotection. researchgate.netnih.gov Nevertheless, the principle of iron chelation by the 8-hydroxyquinoline scaffold is a promising avenue for developing neuroprotective therapies. houstonmethodist.orgmdpi.com
Interactive Data Table: Cholinergic Enzyme Inhibition
| Compound/Drug | Type of Inhibitor | Mechanism of Action | Therapeutic Application |
| Neostigmine bromide | Reversible | Inhibits ACh-hydrolyzing activity | Myasthenia gravis |
| Physostigmine | Reversible | Reduces acetylcholine hydrolysis rate | Myasthenia gravis |
| Pyridostigmine | Reversible | Prevents irreversible binding of organophosphates to AChE | Prophylactic against nerve agent intoxication |
| Galantamine | Reversible, Competitive | Interacts with the anionic subsite and aromatic gorge of AChE | Mild to moderate Alzheimer's disease |
| Echothiophate | Irreversible | Parasympathomimetic phosphorothioate | Chronic glaucoma, accommodative esotropia |
Applications in Analytical Chemistry and Material Science
Fluorescent Probes and Sensors
The incorporation of the quinoline (B57606) structure, often with modifications including nitro groups, is a strategy in the development of fluorescent probes and sensors. chemimpex.com, chemimpex.com These probes are designed to exhibit changes in fluorescence properties upon interaction with specific analytes, making them useful tools for detection and imaging. nih.gov
8-Nitroquinoline and its derivatives are employed in the development of fluorescent probes for biological imaging. chemimpex.com, chemimpex.com These probes assist researchers in visualizing cellular processes in real-time. chemimpex.com Quinoline-based fluorescent probes have been developed for imaging in live cells and tissues. acs.org For instance, a quinoline-based two-photon fluorescent probe utilizing quinoline as the core fluorophore has been developed for nitric oxide detection in live cells and tissues. acs.org Derivatives like 5-chloro-8-hydroxyquinoline, related to the 8-hydroxyquinoline (B1678124) scaffold which itself is structurally similar to this compound, have shown potential for application in cell imaging. nih.gov
This compound is utilized in the development of fluorescent probes and sensors that enable the detection of specific ions and molecules within biological systems. chemimpex.com This capability stems from the compound's stability and reactivity, which allow for various modifications to tailor their sensing properties. chemimpex.com
Derivatives of this compound have been explored as fluorescent probes for the detection of nitric oxide (NO), a crucial signaling molecule in biological systems. alfa-chemical.com, scilit.com, nih.gov, acs.org For example, 6-methoxy-8-nitroquinoline (B1580621) has been used as a fluorescent probe for NO detection. alfa-chemical.com Research has also involved 6-hydroxy-8-nitroquinoline in the context of nitric oxide detection studies. core.ac.uk A quinoline-based two-photon fluorescent probe, with a quinoline core, demonstrated high selectivity for NO over other reactive nitrogen and oxygen species in live cells. acs.org
This compound and its derivatives, particularly 8-hydroxyquinoline derivatives, are known for their ability to chelate metal ions, making them useful in analytical methods for detecting these ions. chemimpex.com, biosynth.com, chemimpex.com, dtic.mil, nih.gov, mdpi.com, acs.org, nih.gov, mdpi.com This is valuable in applications such as environmental monitoring and quality control. chemimpex.com Compounds like this compound-2-carboxylic acid have shown interaction with metal ions, forming inorganic complexes and being used for their detection by mass spectrometry and microscopy. biosynth.com Derivatives such as N,N-Bis-(8-hydroxy-5-nitroquinolin-7-ylmethyl)diaza-18-crown-6 have been developed as fluorescent chemosensors for specific metal ions like mercury (Hg2+), exhibiting selective responses. dtic.mil Other quinoline-based derivatives have been synthesized for the selective detection of ions including Fe3+, Fe2+, and Cu2+ through fluorescence quenching. acs.org Studies have also indicated the ability of related compounds to form stable complexes with ions such as Cd2+, Zn2+, Ni2+, and Mg2+. dtic.mil
Here is a table summarizing some metal ions detectable by this compound derivatives:
| Metal Ion | Detection Method / Compound Type | Source |
| Hg2+ | Fluorescent chemosensor (derivative) | dtic.mil |
| Fe3+ | Fluorescence quenching (quinoline-based derivative) | acs.org |
| Fe2+ | Fluorescence quenching (quinoline-based derivative) | acs.org |
| Cu2+ | Fluorescence quenching (quinoline-based derivative) | acs.org |
| Cd2+ | Complex formation (derivative) | dtic.mil |
| Zn2+ | Complex formation (derivative) | dtic.mil |
| Ni2+ | Complex formation (derivative) | dtic.mil |
| Mg2+ | Complex formation (derivative) | dtic.mil |
Advanced Materials Science Applications
This compound is also applied in the field of advanced materials science. chemimpex.com
Contribution to Thermal Stability and Mechanical Properties of Materials
This compound has been explored for its potential to enhance the thermal stability and mechanical properties of materials, particularly polymers chemimpex.com. Its incorporation into polymer structures can lead to improved performance characteristics under varying thermal and mechanical stress. For instance, a new diamine prepared via the reaction between 8-hydroxy-5-nitroquinoline and 4-nitrobenzoyl chloride has been used in the synthesis of new poly(amide-imide)s, suggesting the potential for nitroquinoline derivatives to contribute to the properties of high-performance polymers semanticscholar.org.
Non-linear Optical (NLO) Materials Development
Organic molecular materials, including certain quinoline derivatives, are of interest for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optical devices researchgate.netbaesystems.com. NLO materials can alter the frequency, phase, or polarization of light when subjected to intense laser irradiation baesystems.com. The electronic structure and asymmetry of organic molecules often lead to significant nonlinear optical responses researchgate.net.
Research into quinoline derivatives for NLO applications includes studies on their crystal structures and hyperpolarizability values researchgate.netresearchgate.net. For example, studies involving this compound derivatives have investigated their potential for NLO properties through computational methods like Density Functional Theory (DFT) researchgate.netdntb.gov.ua. The first-order hyperpolarizability value for this compound has been calculated and found to be significantly larger than that of urea, a well-known NLO material, indicating its potential in this field researchgate.net. The presence of the nitro group and the quinoline ring contributes to the electronic properties necessary for NLO activity solubilityofthings.comdntb.gov.ua.
Corrosion Inhibition for Metallic Alloys
This compound and its derivatives have demonstrated effectiveness as corrosion inhibitors for various metallic alloys researchgate.netrsc.org. They function by adsorbing onto the metal surface, forming a protective film that hinders the corrosive action of electrolytes rsc.orgcapes.gov.br. This adsorption process often follows the Langmuir adsorption isotherm rsc.orgefcweb.org.
Studies on the corrosion inhibition of this compound for AA5052 aluminium alloy in a 3wt.% NaCl solution have shown high inhibition efficiency. capes.gov.brefcweb.org. Electrochemical measurements and weight loss tests indicate that this compound acts as an anodic inhibitor, retarding the anodic electrochemical process capes.gov.brefcweb.org. Surface analysis techniques like SEM/EDS have confirmed the formation of a protective film on the alloy surface capes.gov.br. Quantum chemical calculations, such as DFT, have been used to understand the adsorption mode and the mechanism of corrosion protection, suggesting strong hybridization between the inhibitor molecules and the metal atoms rsc.orgcapes.gov.br.
Inhibited fuming nitric acid compositions have also been developed using this compound and other quinoline derivatives to prevent corrosion of ferrous metal surfaces. An addition of 1.0% this compound showed a high retardation of corrosion (99.7%) over 45 days google.com.
Role in Dyes and Pigments Industry
This compound is utilized in the dyes and pigments industry solubilityofthings.com. Quinoline derivatives, in general, are employed in dye manufacturing due to their vibrant colors and stability smolecule.com. The unique structure of this compound allows for its incorporation into various dye and pigment formulations smolecule.com. While specific details on the types of dyes or pigments derived directly from this compound are not extensively detailed in the provided search results, its mention in the context of the dyes and pigments industry across multiple sources indicates its established role in this sector solubilityofthings.comsmolecule.comsmolecule.com.
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Routes with Green Chemistry Principles
The synthesis of 8-nitroquinoline and its derivatives traditionally involves methods that may utilize hazardous reagents or generate significant waste. iipseries.org Future research should prioritize the development of novel synthetic routes that align with green chemistry principles. This includes exploring methods that minimize or eliminate the use and generation of hazardous substances, utilize renewable resources, and improve atom economy. paperpublications.org
Efforts in green chemistry for quinoline (B57606) synthesis have included the use of microwave irradiation and solid acid catalysts in the Friedländer reaction, demonstrating the potential for more environmentally friendly approaches. mdpi.com Applying these principles to the specific synthesis of this compound could lead to more sustainable and cost-effective production methods. Direct nitration of quinoline precursors typically requires elevated temperatures and extended reaction times for high selectivity, suggesting an area where greener alternatives could be particularly impactful. nih.gov
Advanced Pharmacomodulation Studies for Enhanced Efficacy and Reduced Toxicity
Pharmacomodulation, the process of chemically modifying a lead compound to improve its pharmacological properties, is crucial for developing this compound into a viable therapeutic agent. Future studies should focus on systematic structural modifications to enhance efficacy against specific targets while simultaneously reducing potential toxicity.
Research on 8-nitroquinolin-2(1H)-one derivatives, a related class of compounds, has demonstrated the value of pharmacomodulation. Modifications at positions 3 and 6 of the quinolinone ring have led to derivatives with potent antitrypanosomal activity and reduced cytotoxicity in vitro. nih.govacs.org Introducing electron-withdrawing groups at position 6, for instance, revealed a potent and selective derivative against Trypanosoma brucei brucei and Trypanosoma cruzi. acs.org Further pharmacomodulation studies on the this compound scaffold itself are needed to identify key structural features that influence activity and toxicity profiles.
In-depth Elucidation of Molecular Targets and Mechanisms of Action
While this compound is known to exhibit biological activities, a comprehensive understanding of its precise molecular targets and mechanisms of action is still evolving. Future research should aim for in-depth elucidation of how this compound interacts with biological systems at the molecular level.
Studies suggest that the nitro group of this compound can undergo redox reactions, potentially generating reactive oxygen species that can damage cellular components. Additionally, it may chelate metal ions, disrupting essential metal-dependent processes in microorganisms. For related nitroaromatic compounds, the mechanism of action often involves bioactivation by parasitic nitroreductases (NTRs), leading to cytotoxic metabolites. nih.gov Investigating whether this compound or its derivatives are similarly bioactivated by specific enzymes in target pathogens or cancer cells is a critical area for future research. Understanding these mechanisms will be vital for rational drug design and predicting potential off-target effects.
Development of this compound-based Hybrid Compounds
The creation of hybrid compounds, combining the this compound scaffold with other pharmacologically active moieties, represents a promising strategy to develop agents with enhanced or multi-targeted activity. nih.gov This approach can leverage the known properties of this compound while potentially introducing new mechanisms of action or improving pharmacokinetic profiles.
Research has explored hybrid compounds based on related quinoline structures, demonstrating improved antimicrobial and anticancer activities. nih.govjuniperpublishers.com For example, triazolo-quinoline hybrid derivatives synthesized starting from this compound have shown good antibacterial and antifungal activity. nih.gov The development of dispiro analogues containing an oxindole (B195798) pyrrolidine (B122466) 8-nitroquinolone hybrid has also demonstrated cytotoxic properties against cancer cell lines. rsc.org Future work should focus on designing and synthesizing novel hybrid compounds incorporating the this compound core, targeting specific diseases and pathways.
Integration of Computational and Experimental Approaches for Drug Discovery
Integrating computational methods with experimental studies can significantly accelerate the drug discovery process for this compound derivatives. researcher.life Computational approaches, such as density functional theory (DFT) calculations and molecular docking studies, can provide valuable insights into the electronic structure, reactivity, and potential binding interactions of these compounds. researcher.liferesearchgate.net
Computational studies on 2-methyl-8-nitroquinoline (B1328908) have been used to analyze its electronic structure, reactivity, and potential as an anticancer drug through molecular docking. researcher.liferesearchgate.net Computational chemistry has also assisted in designing derivatives with a range of redox potentials, which is relevant to their bioactivation by nitroreductases. nih.govnih.gov Future research should increasingly utilize these tools to predict the properties of novel this compound derivatives, guide synthesis efforts, and understand interactions with biological targets before extensive experimental work.
Translational Research for Clinical Applications and Industrial Innovation
Translational research, which bridges the gap between basic scientific discoveries and clinical applications, is essential for realizing the therapeutic potential of this compound. dntb.gov.uasciencepolicy.caleicabiosystems.com This involves moving promising preclinical findings through various stages of development, including advanced in vitro and in vivo studies, and ultimately into clinical trials.
The potential applications of this compound derivatives in treating neglected tropical diseases, such as those caused by kinetoplastids, highlight the need for translational research in this area. nih.govresearchgate.net Identifying potent and selective derivatives in preclinical studies is a crucial first step towards clinical development. acs.org Furthermore, exploring the potential of this compound as an intermediate in the synthesis of various pharmaceutical compounds represents an avenue for industrial innovation. ontosight.ai Continued investment and strategic approaches are needed to support the translation of research on this compound into tangible benefits for human health and the pharmaceutical industry. sciencepolicy.ca
Q & A
Q. What are the established synthetic routes for 8-nitroquinoline, and how can experimental conditions be optimized for reproducibility?
The synthesis of this compound typically involves the condensation of o-nitrophenol with acrolein in the presence of arsenic and phosphoric acid, as described by Yale & Bernstein (1948) . Key steps include:
- Reaction setup : A 3-necked flask with controlled heating (100°C) and dropwise addition of acrolein.
- Workup : Neutralization with aqueous ammonia, followed by recrystallization from dichloromethane–hexane (1:1 v/v) to yield crystals suitable for X-ray diffraction (58% yield) .
- Optimization : Maintain strict temperature control during acrolein addition to minimize side reactions. Purification via vacuum distillation (for amino derivatives) improves purity .
Q. How is the crystal structure of this compound characterized, and what insights does it provide into molecular conformation?
Single-crystal X-ray diffraction reveals:
-
Planarity : The pyridine and benzene rings form a near-planar structure (dihedral angle = 3.0°) .
-
Bond lengths : C–C and C–N bond lengths align with standard values (Allen et al., 1987), confirming aromaticity .
-
Crystallographic data :
Parameter Value Space group P2₁/c Unit cell (Å) a = 7.242, b = 16.688, c = 7.209 β (°) 114.1 V (ų) 795.4
Refinement using SHELXTL software achieved R = 0.045 and wR = 0.147, confirming structural accuracy .
Advanced Research Questions
Q. How does the nitro group position in this compound influence regioselectivity in nucleophilic amination reactions?
In vicarious nucleophilic amination, the nitro group directs attack to specific positions:
- Kinetic control : Transition state (TS) energy differences (e.g., 0.56 kcal/mol between C-5 and C-7 in this compound) favor amination at the para position (C-7) as the major product .
- Experimental validation : HPLC and NMR confirm 7-amino-8-nitroquinoline as the dominant isomer (70–80% yield) . Computational methods (DFT) are recommended to predict TS energies and optimize reaction pathways.
Q. What mechanistic role does this compound play in Ag(I) coordination chemistry, and how do substituents modulate binding affinity?
- Weak coordination : this compound shows minimal interaction with Ag(I) ions (14% longer Ag–N bonds vs. 5-nitroquinoline) due to steric hindrance from the nitro group .
- Methodology : NMR titration and ESI-MS reveal a 1:2 (Ag:ligand) stoichiometry for stronger binders (e.g., 5-nitroquinoline), while this compound fails to form stable complexes .
Q. How can contradictory data on this compound’s pharmacological activity be resolved?
- Case study : In carcinogenicity studies, this compound (0.10% in diet) acted as a positive control but showed variability in tumor incidence due to uncontrolled pneumonia in test subjects .
- Resolution : Standardize animal housing conditions and include multiple dose levels. Cross-validate findings with in vitro ROS assays (e.g., detection of 8-hydroxydeoxyguanosine via HPLC) .
Q. What computational strategies predict reactive sites in this compound derivatives for functionalization?
- Electrostatic potential maps : Identify electron-deficient regions (e.g., nitro group adjacent to pyridine N) for nucleophilic attack .
- DFT benchmarking : Calculate Fukui indices to prioritize sites for substitution. Correlate with experimental product distributions .
Methodological Guidelines
Q. How should researchers validate the purity of this compound derivatives?
Q. What protocols ensure rigorous crystallographic refinement of this compound derivatives?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
